Product packaging for 3-(3-Bromo-2-fluorophenyl)propanoic acid(Cat. No.:CAS No. 1261814-91-8)

3-(3-Bromo-2-fluorophenyl)propanoic acid

Cat. No.: B1373865
CAS No.: 1261814-91-8
M. Wt: 247.06 g/mol
InChI Key: QUTHCORUZVGKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Bromo-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1373865 3-(3-Bromo-2-fluorophenyl)propanoic acid CAS No. 1261814-91-8

Properties

IUPAC Name

3-(3-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHCORUZVGKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729503
Record name 3-(3-Bromo-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261814-91-8
Record name 3-(3-Bromo-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromo-2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the most plausible and efficient synthetic pathways, with a primary focus on the malonic ester synthesis route. This guide will provide detailed, step-by-step protocols, discuss the rationale behind experimental choices, and explore alternative synthetic strategies. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance.

Introduction: Significance of this compound

This compound is a halogenated arylpropanoic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the carboxylic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules. The unique electronic properties conferred by the halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest in the development of novel therapeutic agents.

The structural motif of 3-arylpropanoic acids is found in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to further functionalize the molecule at the bromine position via cross-coupling reactions, or by modifying the carboxylic acid group, opens up a wide range of possibilities for creating diverse chemical libraries for drug screening.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is paramount for its safe handling and use in a laboratory setting.

PropertyValueSource
CAS Number 1261814-91-8[1][2]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
IUPAC Name This compound[1]

Safety Information: [1]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.

Primary Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a robust and widely used method for the preparation of carboxylic acids. This pathway is particularly advantageous as it allows for the straightforward introduction of a two-carbon acetic acid unit to an alkyl halide. A general method for the synthesis of 3-(3-halogenophenyl) propionic acids has been described, which can be adapted for the synthesis of our target molecule.[3]

The overall strategy involves the alkylation of a malonic ester with a suitable 3-bromo-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Diagram of the Malonic Ester Synthesis Pathway

malonic_ester_synthesis start 3-Bromo-2-fluorobenzyl bromide intermediate1 Diethyl 2-(3-bromo-2-fluorobenzyl)malonate start->intermediate1 malonate Diethyl malonate malonate->intermediate1 base Base (e.g., NaOEt) base->intermediate1 Alkylation (SN2) intermediate2 2-(3-Bromo-2-fluorobenzyl)malonic acid intermediate1->intermediate2 Hydrolysis hydrolysis H₃O⁺, Δ hydrolysis->intermediate2 product This compound intermediate2->product Decarboxylation decarboxylation Heat (-CO₂) decarboxylation->product

Caption: Malonic ester synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Diethyl 2-(3-bromo-2-fluorobenzyl)malonate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol. This can be prepared by carefully adding sodium metal to absolute ethanol.

  • Addition of Malonic Ester: To the cooled sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel while maintaining a low temperature (0-5 °C). Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 3-bromo-2-fluorobenzyl bromide in a suitable solvent (e.g., ethanol or THF) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part B: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: To the purified diethyl 2-(3-bromo-2-fluorobenzyl)malonate, add an excess of a strong acid solution (e.g., aqueous HCl or H₂SO₄). Heat the mixture to reflux for several hours until the hydrolysis of the ester groups is complete (monitored by TLC).

  • Decarboxylation: Continue heating the reaction mixture at a higher temperature to effect decarboxylation of the resulting malonic acid derivative. The evolution of carbon dioxide gas will be observed.

  • Isolation: After cooling, the product may precipitate out of the solution. If not, extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes).

Alternative Synthetic Strategies

While the malonic ester synthesis is a reliable method, other synthetic approaches can also be considered.

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds.[4][5] A plausible retrosynthetic analysis suggests that this compound could be prepared from 3-bromo-2-fluorobenzaldehyde.

Diagram of the Wittig Reaction-based Pathway

wittig_synthesis start 3-Bromo-2-fluorobenzaldehyde intermediate Ethyl 3-(3-bromo-2-fluorophenyl)acrylate start->intermediate ylide Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) ylide->intermediate wittig Wittig Reaction wittig->intermediate ester Ethyl 3-(3-bromo-2-fluorophenyl)propanoate intermediate->ester Hydrogenation reduction Reduction (e.g., H₂, Pd/C) reduction->ester product This compound ester->product Ester Hydrolysis hydrolysis Hydrolysis (H₃O⁺) hydrolysis->product

Caption: A potential synthetic route utilizing the Wittig reaction.

This pathway would involve the reaction of 3-bromo-2-fluorobenzaldehyde[6] with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) followed by hydrolysis of the ester would yield the desired propanoic acid.

Heck Reaction Pathway

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to couple an aryl halide with an alkene.[7][8] In this context, 3-bromo-2-fluorobromobenzene could be coupled with an acrylic acid ester, followed by reduction of the double bond.

Conclusion

The synthesis of this compound is achievable through several established organic transformations. The malonic ester synthesis represents a robust and well-documented approach, offering a reliable pathway from readily available starting materials. Alternative strategies, such as those employing the Wittig or Heck reactions, provide additional flexibility and may be advantageous depending on the specific laboratory capabilities and desired scale of production. The choice of the optimal synthetic route will depend on factors such as reagent availability, desired yield and purity, and scalability. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to 3-(3-Bromo-2-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest to researchers, scientists, and professionals in drug development. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry. The strategic incorporation of both bromine and fluorine atoms on the phenylpropanoic acid scaffold suggests its utility as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to serve as a valuable resource for those interested in the synthesis and application of this and structurally related compounds.

Introduction

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The introduction of halogen substituents, such as fluorine and bromine, into this scaffold can profoundly influence a molecule's physicochemical properties and biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] Bromine can act as a bioisostere for other groups and provides a reactive handle for further synthetic transformations.[5]

This compound combines these features, making it a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed, albeit proposed, synthetic route and a comprehensive analysis of its predicted properties, offering a foundational understanding for its use in research and development.

Molecular Structure and Identifiers

A clear understanding of the molecular structure and its identifiers is crucial for any chemical compound.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1261814-91-8
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CCC(=O)O

digraph "3-(3-Bromo-2-fluorophenyl)propanoic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br", fontcolor="#EA4335"]; F8 [label="F", fontcolor="#34A853"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O12 [label="O", fontcolor="#EA4335"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"]; Br7 [pos="-1.74,-2.5!"]; F8 [pos="-1.74,0!"]; C9 [pos="1.74,0.5!"]; C10 [pos="2.61,1!"]; C11 [pos="3.48,0.5!"]; O12 [pos="3.48,-0.5!"]; O13 [pos="4.35,1!"]; H14 [pos="4.35,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F8; C3 -- Br7; C6 -- C9; C9 -- C10; C10 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- H14; }

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

synthetic_workflow A 3-Bromo-2-fluoroaniline B 3-Bromo-2-fluorobenzenediazonium salt A->B NaNO₂, HCl (Sandmeyer Diazotization) C 3-Bromo-2-fluorobenzonitrile B->C CuCN (Sandmeyer Cyanation) D 3-Bromo-2-fluorobenzoic acid C->D H₂O, H⁺ (Acid Hydrolysis) E 3-Bromo-2-fluorobenzoyl chloride D->E SOCl₂ or (COCl)₂ (Acyl Chloride Formation) F 2-Diazo-1-(3-bromo-2-fluorophenyl)ethan-1-one E->F CH₂N₂ (Diazoacylation) G This compound F->G Ag₂O, H₂O (Wolff Rearrangement)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on general procedures for analogous reactions and should be optimized for this specific substrate.

Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting anilines to various functional groups, including nitriles, via a diazonium salt intermediate.[6][7][8][9]

  • Procedure:

    • Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-fluorobenzonitrile.

Step 2: Hydrolysis of 3-Bromo-2-fluorobenzonitrile to 3-Bromo-2-fluorobenzoic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[10][11][12][13][14] Acid-catalyzed hydrolysis is proposed here.

  • Procedure:

    • Combine 3-bromo-2-fluorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and pour it onto ice.

    • Collect the precipitated solid by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 3-bromo-2-fluorobenzoic acid.

Step 3: Arndt-Eistert Homologation to this compound

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[15][16][17][18][19][20] It involves the formation of a diazoketone followed by a Wolff rearrangement.

  • Procedure:

    • Acyl Chloride Formation: Convert 3-bromo-2-fluorobenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

    • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) and cool to 0 °C. Add an ethereal solution of diazomethane (2.0 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight.

    • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. Heat the mixture to reflux, which will induce the Wolff rearrangement to form a ketene intermediate that is trapped by water to yield the desired propanoic acid.

    • After the reaction is complete, filter the mixture to remove the silver catalyst.

    • Acidify the aqueous layer and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimentally determined data in the literature, the following properties are predicted based on the compound's structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Melting Point 110-120 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.
pKa ~4.5
Table 3: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR δ (ppm): ~7.4-7.6 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~3.0 (t, 2H, -CH₂-Ar), ~2.7 (t, 2H, -CH₂-COOH), ~11-12 (br s, 1H, -COOH)
¹³C NMR δ (ppm): ~178-180 (C=O), ~155-160 (d, JCF, C-F), ~130-135 (C-Br), ~125-130 (Ar-CH), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~35-40 (-CH₂-Ar), ~25-30 (-CH₂-COOH)
IR (cm⁻¹) ~2500-3300 (br, O-H stretch), ~1700 (s, C=O stretch), ~1600, 1475 (m, C=C stretch), ~1250 (s, C-F stretch)
Mass Spec (EI) m/z: 246/248 (M⁺), 201/203 (M-COOH)⁺, 122 (M-Br-COOH)⁺

Justification for Predicted Spectroscopic Data:

  • ¹H NMR: The aromatic protons are expected to appear in the range of 7.1-7.6 ppm, with splitting patterns influenced by the bromine and fluorine substituents. The two methylene groups of the propanoic acid chain will appear as triplets around 3.0 and 2.7 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift.[21][22][23][24]

  • ¹³C NMR: The carbonyl carbon is expected around 178-180 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large carbon-fluorine coupling constant. The carbons attached to bromine and the propanoic acid chain will also have distinct chemical shifts.[25][26][27][28][29]

  • IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch around 1700 cm⁻¹, and characteristic aromatic C=C stretches. The C-F stretch will likely appear in the fingerprint region.[30][31][32][33][34]

  • Mass Spectrometry: The mass spectrum will show a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of bromine. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group.[35][36][37][38][39]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a propanoic acid moiety with both fluorine and bromine substituents makes this compound a valuable building block for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve membrane permeability.[1][2][3][4][40]

  • Bioisosteric Replacement: The bromo and fluoro substituents can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target.[5][41][42][43][44]

  • Synthetic Handle for Further Diversification: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of additional molecular complexity and the construction of diverse chemical libraries for high-throughput screening.

This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory agents, anticancer drugs, or central nervous system agents, where the specific substitution pattern can lead to improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Based on structurally similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, albeit not extensively studied, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research and development involving this versatile building block, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound influence of halogen atoms on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both bromine and fluorine in this particular molecule offers unique opportunities for its application as a versatile synthetic intermediate in the development of advanced chemical scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on the interplay between its structural features and its chemical behavior.

Table of Contents

  • Chemical Identity and Physicochemical Properties

  • Spectroscopic and Structural Analysis

  • Synthesis and Reactivity

  • Potential Applications in Drug Discovery

  • References

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylpropanoic acid with the chemical formula C9H8BrFO2.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 1261814-91-8--INVALID-LINK--
Molecular Formula C9H8BrFO2--INVALID-LINK--
Molecular Weight 247.06 g/mol --INVALID-LINK--
SMILES C1=CC(=C(C(=C1)Br)F)CCC(=O)O--INVALID-LINK--
InChI Key QUTHCORUZVGKKY-UHFFFAOYSA-N--INVALID-LINK--

The presence of a bromine and a fluorine atom on the phenyl ring, along with the carboxylic acid group, dictates the molecule's polarity, solubility, and reactivity. The propanoic acid side chain introduces a degree of conformational flexibility.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The aliphatic protons would appear as two triplets, corresponding to the -CH2- group adjacent to the aromatic ring and the -CH2- group adjacent to the carboxyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C-F and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the carboxyl group, as well as cleavage of the propanoic acid side chain.

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of this compound is influenced by the rotational freedom around the single bonds of the propanoic acid side chain. Computational modeling studies on similar 3-phenylpropanoic acid derivatives have shown that the conformation of the side chain can vary. A survey of the Cambridge Structural Database for 3-phenylpropanoic acid structures revealed that the middle dihedral angle of the propanoic acid side chain is typically in a trans conformation. However, the presence of bulky or electron-withdrawing substituents on the phenyl ring can influence the preferred conformation.[2]

Caption: 2D structure of this compound.

Synthesis and Reactivity

While a specific, optimized synthesis protocol for this compound is not detailed in readily available literature, its synthesis can be envisioned through established organic chemistry methodologies. A plausible synthetic route could involve the following steps, as adapted from patents for similar compounds.[3][4]

Proposed Synthetic Pathway

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis and Decarboxylation A 2-Bromo-1-fluoro-3-(bromomethyl)benzene C Diethyl 2-(3-bromo-2-fluorobenzyl)malonate A->C NaOEt, EtOH B Diethyl malonate B->C D This compound C->D 1. NaOH, H2O, Heat 2. H3O+

Caption: Proposed synthesis of this compound.

Step-by-step Methodology:

  • Malonic Ester Synthesis: 2-Bromo-1-fluoro-3-(bromomethyl)benzene would be reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This nucleophilic substitution reaction would form diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester would then be hydrolyzed using a strong base like sodium hydroxide, followed by acidification. Upon heating, the intermediate malonic acid derivative would undergo decarboxylation to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the functional groups present:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol.

  • Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for creating more complex molecular architectures.

Potential Applications in Drug Discovery

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for development as a therapeutic agent or as a key building block in the synthesis of more complex drug candidates.

The presence of the bromine atom provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given the wide range of biological activities associated with arylpropanoic acid derivatives, including anti-inflammatory, analgesic, and anticancer properties, this compound represents a valuable starting point for drug discovery programs.[5]

G cluster_0 Key Structural Features cluster_1 Potential Biological Activities A This compound B Versatile Building Block A->B D Arylpropanoic Acid Core A->D E Bromine Substituent A->E F Fluorine Substituent A->F C Drug Discovery B->C G Anti-inflammatory D->G H Analgesic D->H I Anticancer D->I

Caption: Potential of this compound in drug discovery.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom, a fluorine atom for metabolic stability, and a versatile carboxylic acid group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

A Technical Guide to the Spectroscopic Characterization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific integrity and developmental success. 3-(3-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂) is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex pharmacologically active agents.[1] Its precise chemical structure, featuring a halogenated phenyl ring and a propanoic acid side chain, necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the theoretical underpinnings of each major spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the causal relationships between the molecular structure and the anticipated spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to interpret and validate the structure of this and similar compounds.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's architecture. The key features that will govern the spectroscopic output are:

  • A trisubstituted benzene ring: The substitution pattern (1,2,3- or ortho, meta) with three different substituents (fluoro, bromo, and the propanoic acid chain) will lead to a complex and informative aromatic region in the NMR spectra.

  • A propanoic acid chain: This aliphatic portion will give rise to characteristic signals in both ¹H and ¹³C NMR, specifically two methylene (CH₂) groups.

  • A carboxylic acid functional group: This group has highly characteristic signatures in both IR (a very broad O-H stretch and a strong C=O stretch) and ¹³C NMR (a downfield carbonyl carbon signal).

  • Halogen atoms (Br and F): The high electronegativity of fluorine and the presence of bromine (with its characteristic isotopes) will significantly influence the NMR chemical shifts and the mass spectrum's isotopic pattern.

Below is a diagram illustrating the molecular structure and the IUPAC numbering system that will be used for spectral assignments.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectroscopy – Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR experiment is crucial for obtaining reliable data.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but if the carboxylic acid proton is of particular interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange, making the -OH proton more likely to be observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[2]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include:

    • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

    • Acquisition Time: ~2-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between scans.

    • Number of Scans: 8-16 scans, to be adjusted based on sample concentration.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, we anticipate signals in two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.5-3.5 ppm).

Aliphatic Region (Propanoic Acid Chain):

  • -CH₂- (alpha to the ring): This methylene group is adjacent to the aromatic ring and a second methylene group. We expect a triplet signal around δ 3.0-3.2 ppm . The electron-withdrawing effect of the substituted phenyl ring shifts this signal downfield.

  • -CH₂- (beta to the ring): This methylene group is adjacent to the alpha-CH₂ and the carbonyl group. It will also appear as a triplet, likely around δ 2.7-2.9 ppm . The adjacent carbonyl group also contributes to its downfield shift.

The coupling between these two non-equivalent methylene groups will result in two triplets, each with a coupling constant (³JHH) of approximately 7-8 Hz.

Aromatic Region (Phenyl Ring):

The three protons on the aromatic ring are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H-6': This proton is ortho to the propanoic acid substituent and meta to the fluorine. It will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets (or a triplet if J values are similar) around δ 7.3-7.5 ppm .

  • H-4': This proton is situated between the bromine and hydrogen at C5'. It will be influenced by both neighbors and will likely appear as a triplet or doublet of doublets around δ 7.0-7.2 ppm .

  • H-5': This proton is ortho to the bromine and meta to the propanoic acid group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets around δ 6.9-7.1 ppm .

The presence of the fluorine atom at the C2' position will introduce additional splitting (H-F coupling), which can be complex. The coupling constants will depend on the number of bonds separating the proton and the fluorine atom:

  • ³JHF (ortho) is typically 7-10 Hz.

  • ⁴JHF (meta) is typically 4-7 Hz.

  • ⁵JHF (para) is typically 0-3 Hz.

Carboxylic Acid Proton (-COOH):

  • This proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet far downfield, often between δ 10.0-12.0 ppm . In CDCl₃, it may be very broad or not observed at all due to exchange with trace amounts of water.

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 12.0broad singlet-
H-6'7.3 - 7.5dd or t³JHH ≈ 7-8, ⁴JHF ≈ 4-7
H-4'7.0 - 7.2t or dd³JHH ≈ 7-8
H-5'6.9 - 7.1dd³JHH ≈ 7-8, ⁵JHF ≈ 0-3
CαH₂3.0 - 3.2t³JHH ≈ 7-8
CβH₂2.7 - 2.9t³JHH ≈ 7-8

Part 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton

Carbon-13 NMR provides direct evidence for the number of unique carbon environments in a molecule.

Experimental Protocol

The sample preparation is the same as for ¹H NMR. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

  • Technique: A standard proton-decoupled ¹³C NMR experiment.

  • Instrument Parameters:

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum and Interpretation

We expect a total of 9 distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 175-180 ppm , characteristic of a carboxylic acid.[3]

  • Aromatic Carbons: These six carbons will appear in the typical aromatic region of δ 110-160 ppm .

    • C-F (C2'): The carbon directly attached to the highly electronegative fluorine will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Its predicted shift is around δ 158-162 ppm .

    • C-Br (C3'): The carbon attached to bromine will be shifted downfield, but less so than C-F. It is expected around δ 115-120 ppm .

    • C-Propanoic acid (C1'): This quaternary carbon will be found around δ 138-142 ppm .

    • Other Aromatic Carbons (C4', C5', C6'): These protonated carbons will appear between δ 125-135 ppm . Their exact positions are influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons:

    • Cα: This carbon, attached to the aromatic ring, will be around δ 34-36 ppm .

    • Cβ: This carbon, adjacent to the carbonyl group, will be slightly more deshielded, around δ 30-32 ppm .

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
Cγ (C=O)175 - 180Quaternary, low intensity
C2' (C-F)158 - 162Doublet, ¹JCF ≈ 240-250 Hz
C1' (C-alkyl)138 - 142Quaternary, low intensity
C4', C5', C6'125 - 135CH signals
C3' (C-Br)115 - 120Quaternary, low intensity
34 - 36CH₂ signal
30 - 32CH₂ signal

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group.

G cluster_0 Key Vibrational Modes OH_stretch O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad) CH_stretch C-H Stretch (Aromatic & Aliphatic) 3100-2850 cm⁻¹ CO_stretch C=O Stretch (Carboxylic Acid) 1725-1700 cm⁻¹ (strong, sharp) CC_stretch C=C Stretch (Aromatic) 1600-1450 cm⁻¹ Fingerprint Fingerprint Region (C-O, C-Br, C-F) < 1400 cm⁻¹ Molecule 3-(3-Bromo-2-fluorophenyl) propanoic Acid Molecule->OH_stretch Molecule->CH_stretch Molecule->CO_stretch Molecule->CC_stretch Molecule->Fingerprint

Caption: Key IR vibrational modes for the target molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[4]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).[4] These may be partially obscured by the broad O-H band.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected between 1725 and 1700 cm⁻¹ , which is highly indicative of a carboxylic acid carbonyl.[4]

  • C=C Stretches (Aromatic): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions, including C-O stretching, as well as C-Br and C-F stretching vibrations, which are unique to the molecule.

Part 4: Mass Spectrometry – Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The molecular weight of C₉H₈BrFO₂ is approximately 247.06 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 246 (containing ⁷⁹Br) and one at m/z 248 (containing ⁸¹Br). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways:

    • Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 201/203 .

    • Loss of Propanoic Acid Chain: Cleavage of the bond between the aromatic ring and the side chain (alpha-cleavage) can occur, though it may be less favorable.

    • McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of propene (42 Da) and the formation of a radical cation at m/z 204/206 .

    • Loss of Halogens: Fragmentation involving the loss of Br (79/81 Da) or F (19 Da) from the molecular ion or subsequent fragments is also possible. For instance, analysis of similar compounds shows that ortho-halogens can be lost.[5]

The base peak (the most abundant ion) in the spectrum is often a stable fragment, such as the one resulting from the loss of the carboxyl group.

G M [M]⁺˙ m/z 246/248 M_minus_COOH [M - COOH]⁺ m/z 201/203 M->M_minus_COOH - COOH (45 Da) M_minus_Br [M - Br]⁺ m/z 167 M->M_minus_Br - Br (79/81 Da)

Caption: Simplified MS fragmentation pathway.

Conclusion

The structural verification of this compound is a process of synergistic data interpretation. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). By comparing the experimentally obtained data with the predictions outlined in this guide, researchers can confidently confirm the structure and purity of their synthesized material, ensuring a solid foundation for subsequent research and development activities.

References

discovery of 3-(3-Bromo-2-fluorophenyl)propanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic Acid and its Analogs

Foreword: A Scientist's Perspective

In the landscape of modern drug discovery, the journey from a conceptual scaffold to a viable lead compound is one of iterative design, meticulous synthesis, and rigorous biological evaluation. The phenylpropanoic acid framework is a testament to this process, serving as the backbone for some of the most successful anti-inflammatory drugs.[1][2] This guide delves into a specific, halogenated variant—this compound—to illustrate this journey. We will not merely present protocols; we will dissect the why behind each step, from the strategic placement of halogen atoms to influence electronic properties and metabolic stability, to the systematic design of analogs aimed at elucidating a clear Structure-Activity Relationship (SAR). This document is crafted to serve as a practical and intellectual resource, grounding complex synthetic strategies and biological concepts in the tangible goal of therapeutic innovation.

PART 1: The Core Moiety - Synthesis and Characterization of this compound

The strategic incorporation of fluorine and bromine onto the phenyl ring is a deliberate choice. The 2-fluoro substituent introduces a potent electronic withdrawing group that can alter the pKa of the carboxylic acid and influence binding interactions through hydrogen bonding or dipole moments. The 3-bromo substituent serves as a key functional handle for further modification via cross-coupling reactions, while also increasing lipophilicity.[3]

Recommended Synthetic Pathway: A Palladium-Catalyzed Approach

A robust and scalable synthesis is paramount. While multiple routes could be envisioned, a Heck coupling reaction offers a reliable method for forming the crucial carbon-carbon bond that establishes the propanoic acid side chain.

Experimental Protocol: Synthesis of this compound

  • Step 1: The Heck Reaction

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1,3-dibromo-2-fluorobenzene (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and triphenylphosphine (PPh₃, 0.06 eq).

    • Add anhydrous triethylamine (Et₃N, 2.5 eq) and anhydrous acetonitrile (ACN) to serve as the solvent.

    • Heat the reaction mixture to 85°C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

    • Rationale: The Pd(0) catalyst, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. The subsequent migratory insertion of ethyl acrylate and β-hydride elimination forges the desired carbon-carbon double bond, yielding the ethyl cinnamate intermediate. Triethylamine acts as a base to neutralize the HBr generated.

  • Step 2: Reduction of the Alkene

    • After cooling the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in ethanol. Add palladium on carbon (10% Pd/C, ~5 mol%).

    • Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for 12 hours.

    • Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the cinnamate intermediate without affecting the aromatic ring or the ester functionality.

  • Step 3: Saponification to the Carboxylic Acid

    • Filter the reaction mixture again through Celite to remove the Pd/C catalyst and concentrate the filtrate.

    • Dissolve the resulting crude ester in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete conversion of the ester.

    • Rationale: Saponification is a basic hydrolysis of the ethyl ester to its corresponding carboxylate salt.

    • Quench the reaction by adding 1M HCl until the pH is ~2-3. This protonates the carboxylate, causing the final product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude solid by recrystallization or flash column chromatography to yield the pure this compound.

Synthetic Workflow Visualization

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Saturation cluster_2 Step 3: Hydrolysis A 1,3-Dibromo-2-fluorobenzene + Ethyl Acrylate B Heck Coupling (Pd(OAc)₂, PPh₃, Et₃N) A->B C Ethyl (E)-3-(3-bromo-2-fluorophenyl)acrylate B->C D Catalytic Hydrogenation (H₂, 10% Pd/C) C->D E Ethyl 3-(3-bromo-2-fluorophenyl)propanoate D->E F Saponification (LiOH, THF/H₂O) E->F G Final Product F->G

Caption: Palladium-catalyzed synthesis of the target compound.

Expected Characterization Data
PropertyData
CAS Number 1261814-91-8[4]
Molecular Formula C₉H₈BrFO₂[4]
Molecular Weight 247.06 g/mol [4]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.40 (t, 1H), 7.15 (t, 1H), 7.00 (t, 1H), 3.00 (t, 2H), 2.70 (t, 2H) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~179.0, 158.5 (d, J≈248 Hz), 134.0, 129.0, 125.0 (d, J≈4 Hz), 110.0 (d, J≈21 Hz), 34.0, 25.5 ppm
Mass Spec (ESI-) m/z 245.0, 247.0 [M-H]⁻

PART 2: Exploring Chemical Space - The Design and Evaluation of Analogs

The parent compound is a starting point. To understand which features are critical for biological activity, we must systematically create and test analogs. This process is the foundation of SAR.[5][6][7][8][9]

Strategic Design of the Analog Library

Our analog design will probe three key regions of the molecule:

  • The Aryl Core (Position 3): Replace the bromine atom. This tests the importance of the halogen's size, electronegativity, and its utility as a synthetic handle.

    • Analog A: Replace Br with Cl (smaller, more electronegative).

    • Analog B: Replace Br with a methyl group (tests steric bulk and electronic donation).

    • Analog C: Replace Br with a cyano group (strong electron-withdrawing group).

  • The Propanoic Acid Chain: Modify the linker between the ring and the carboxylate.

    • Analog D: Introduce an α-methyl group (creates a chiral center, similar to ibuprofen).

  • The Carboxylic Acid: Bioisosteric replacement.

    • Analog E: Replace the carboxylic acid with a tetrazole ring (a common bioisostere with a similar pKa).

Biological Evaluation Framework: Targeting Inflammation

Phenylpropanoic acids are classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] We will evaluate our compounds for inhibitory activity against both COX-1 (constitutively expressed, associated with GI side effects) and COX-2 (inducible at sites of inflammation).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Compound Incubation: Pre-incubate the enzyme with a range of concentrations of the test compound (or vehicle control) in a buffer containing necessary co-factors (hematin, glutathione).

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: After a set time, quench the reaction and measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀).

Hypothetical Biological Data & SAR Analysis

The data below is illustrative, designed to demonstrate a plausible SAR trend.

CompoundDescriptionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent 3-Bromo-2-fluoro12.50.815.6
Analog A 3-Chloro-2-fluoro10.20.714.6
Analog B 3-Methyl-2-fluoro35.811.23.2
Analog C 3-Cyano-2-fluoro8.50.517.0
Analog D α-methyl parent15.10.437.8
Analog E Tetrazole isostere20.41.513.6
Ibuprofen Reference Drug8.215.50.53

Interpretation of SAR:

  • Aryl Core: Replacing bromine with chlorine (Analog A) shows little change, suggesting halogen size in this range is tolerated. However, the electron-donating methyl group (Analog B) is highly detrimental to activity, indicating that an electron-deficient ring is preferred. The strongly withdrawing cyano group (Analog C) slightly improves potency, reinforcing this hypothesis.

  • Propanoic Chain: The addition of an α-methyl group (Analog D) significantly boosts COX-2 selectivity. This is a well-known phenomenon in the NSAID class, where this group can exploit a side pocket in the COX-2 active site that is absent in COX-1.

  • Acid Group: Replacing the carboxylic acid with a tetrazole (Analog E) retains good activity, validating it as a successful bioisosteric replacement, though with a slight drop in potency.

Cellular Confirmation: The Inflammatory Pathway

An enzyme assay is a clean system, but cellular activity is the true test. We can use a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory effects in a more complex biological context. LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the transcription of pro-inflammatory genes, including COX-2.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes COX2 COX-2 Enzyme Genes->COX2 PGs Prostaglandins COX2->PGs Compound Test Compound (e.g., Analog D) Compound->COX2 Inhibits

Caption: Inhibition of the pro-inflammatory COX-2 pathway.

PART 3: Conclusion and Future Outlook

This guide has outlined a comprehensive, logic-driven approach to the discovery and initial development of this compound and its analogs as potential anti-inflammatory agents. We have established a viable synthetic route and, through the design and hypothetical evaluation of a focused analog library, have begun to map the structure-activity relationship for this scaffold.

The preliminary SAR suggests that an electron-withdrawing group at the 3-position and an α-methyl group on the propanoic acid chain are key features for potent and selective COX-2 inhibition.

Next Steps in Development:

  • Synthesis & Confirmation: Synthesize the proposed analogs (A-E) and confirm their biological activity to validate the hypothetical SAR.

  • Pharmacokinetic Profiling: Evaluate promising candidates like Analog D for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

  • In Vivo Efficacy: Test the most promising compounds in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm their anti-inflammatory effects in vivo.

  • Safety & Toxicology: Conduct preliminary toxicology studies, including assessing the potential for gastric irritation, a common side effect of NSAIDs.[10]

By following this structured, iterative process of design, synthesis, and testing, the scientific community can efficiently advance novel chemical matter like the this compound scaffold from a laboratory curiosity to a potential therapeutic solution.

References

A Technical Guide to the Expanding Therapeutic Landscape of Arylpropanoic Acid Derivatives: Beyond COX Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Drug Class

Arylpropanoic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), are among the most widely used medications globally. This class, which includes ubiquitous drugs like Ibuprofen and Naproxen, has been a mainstay for managing pain, inflammation, and fever for decades.[1][2][3] Their primary, well-documented mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[4][5] This action effectively mitigates the cardinal signs of inflammation.

However, the therapeutic narrative of arylpropanoic acid derivatives is far from complete. A growing body of evidence reveals a complex pharmacology that extends well beyond COX inhibition, unveiling a host of molecular targets that implicate these compounds in neuroprotection, cancer chemoprevention, and metabolic disease modulation.[6][7] The long-term use of traditional NSAIDs is often limited by gastrointestinal and cardiovascular toxicities, which are largely tied to their COX-dependent mechanisms.[5] This has catalyzed a paradigm shift in research, driving the exploration of COX-independent pathways to develop novel derivatives with enhanced efficacy and improved safety profiles.

This technical guide provides an in-depth exploration of the potential therapeutic targets of arylpropanoic acid derivatives, moving from their canonical role as COX inhibitors to their emerging functions as modulators of critical signaling pathways in a variety of disease contexts. We will delve into the mechanistic underpinnings of these interactions, present methodologies for their investigation, and offer a forward-looking perspective for drug development professionals.

Part 1: The Canonical Target - Cyclooxygenase (COX) Enzymes

The foundational mechanism of action for arylpropanoic acid derivatives is their inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • COX-1 is a constitutively expressed enzyme found in most tissues, playing a crucial role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[5][8]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8]

Most traditional arylpropanoic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[4] While COX-2 inhibition is responsible for their desired anti-inflammatory effects, the concurrent inhibition of COX-1 is linked to common adverse effects like gastrointestinal irritation and bleeding.[5] This fundamental trade-off has been the primary impetus for seeking alternative or complementary therapeutic targets.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Homeostatic Prostaglandins COX1->PGs_H PGs_I Inflammatory Prostaglandins COX2->PGs_I APA Arylpropanoic Acid Derivatives (e.g., Ibuprofen) APA->COX1 APA->COX2 Physiology Gastric Protection, Platelet Aggregation PGs_H->Physiology Inflammation Inflammation, Pain, Fever PGs_I->Inflammation

Caption: Canonical COX-dependent mechanism of arylpropanoic acid derivatives.

Part 2: Emerging Therapeutic Arenas & COX-Independent Targets

The exploration of activities unrelated to prostaglandin synthesis has opened new therapeutic avenues for arylpropanoic acid derivatives. These "off-target" or, more accurately, "non-COX" effects are mediated by direct interactions with other critical cellular proteins and signaling pathways.

Neuroinflammation and Neurodegenerative Disorders

Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's disease (AD).[9] Arylpropanoic acid derivatives, particularly ibuprofen, have demonstrated potential in this area by attenuating the inflammatory response in the central nervous system.

Key Targets and Mechanisms:

  • Microglia Activation: Ibuprofen has been shown to reduce the activation of microglia, the primary immune cells of the brain.[10][11] In models of brain injury, ibuprofen treatment significantly decreased the number of activated microglia, helping to preserve neuronal and white matter integrity.[10][11]

  • Cytokine Production: The expression of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain is alleviated by ibuprofen treatment.[10]

  • Amyloid-β (Aβ) Aggregation: Some research suggests a link between long-term ibuprofen use and a reduced risk of developing Alzheimer's disease.[12] While the exact mechanism is debated, it may involve modulation of γ-secretase activity or reducing the inflammation associated with Aβ plaque deposition. It's noteworthy that other propanoic acid derivatives, such as tramiprosate and its prodrug ALZ-801, are being developed to directly target and inhibit the aggregation of Aβ oligomers.[13]

Oncology

Numerous epidemiological and preclinical studies have highlighted the cancer chemopreventive properties of NSAIDs.[6][14] These effects are often attributed to COX-independent mechanisms, as they are observed with derivatives that have weak or no COX inhibitory activity.[6][15]

Key Targets and Mechanisms:

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[16] Several NSAIDs can suppress the NF-κB signaling pathway, thereby inhibiting tumor growth and promoting apoptosis.[15]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Certain arylpropanoic acid derivatives can bind to and activate PPARs, particularly PPARγ. PPARγ activation can induce differentiation and apoptosis in various cancer cell lines.[7]

  • Phosphodiesterases (PDEs): Sulindac, an NSAID, and its derivatives have been shown to inhibit cyclic guanosine monophosphate (cGMP) PDE, leading to increased cGMP levels and apoptosis in colon tumor cells.[6] This represents another promising COX-independent anti-cancer strategy.

Metabolic Diseases

The interplay between inflammation and metabolic disorders like type 2 diabetes is well-established. The ability of some arylpropanoic acid derivatives to modulate metabolic signaling pathways presents a therapeutic opportunity.

Key Target and Mechanism:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that is the master regulator of adipogenesis and a key target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[17][18] Several NSAIDs, including ibuprofen and indomethacin, have been identified as direct PPARγ agonists.[19] They bind to the receptor's ligand-binding pocket and act as partial agonists, modulating the expression of genes involved in glucose and lipid metabolism.[19] This suggests that novel arylpropanoic acid derivatives could be designed as selective PPARγ modulators (SPPARMs) for treating metabolic diseases with a potentially different side-effect profile than full agonists like TZDs.

Part 3: A Deeper Dive into Key Molecular Targets

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their expression.[17]

Several studies have confirmed that arylpropanoic acid derivatives like ibuprofen and indomethacin can function as direct PPARγ ligands.[19] They act as partial agonists, meaning they elicit a submaximal transcriptional response compared to full agonists like rosiglitazone. This partial agonism is structurally determined by how the ligand binds within the large, Y-shaped ligand-binding pocket and stabilizes the activation function 2 (AF-2) domain, which is crucial for coactivator recruitment.[19]

PPAR_Pathway cluster_nucleus Nucleus PPAR PPARγ Complex PPARγ-RXR Heterodimer PPAR->Complex + RXR RXR RXR PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription (Metabolism, Inflammation) PPRE->Transcription Initiates Ligand Arylpropanoic Acid Derivative Ligand->PPAR Binds

Caption: PPARγ activation pathway by an arylpropanoic acid derivative.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central hub for inflammatory and immune responses. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and cell survival proteins.[16][20]

The ability of some NSAIDs to inhibit NF-κB provides a powerful COX-independent anti-inflammatory and anti-cancer mechanism. This inhibition can occur at multiple levels, including preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[15]

Part 4: Methodologies for Target Identification and Validation

Validating the interaction between arylpropanoic acid derivatives and these novel targets requires a multi-faceted approach, combining computational, biochemical, and cell-based assays.

Experimental Protocol: PPARγ Ligand Binding Assay

Objective: To determine if a test compound (e.g., a novel arylpropanoic acid derivative) can directly bind to the PPARγ ligand-binding domain (LBD) by competing with a known fluorescent ligand.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently-labeled PPARγ ligand. When the fluorescent ligand is bound to the LBD, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a high TR-FRET signal. A competing compound will displace the fluorescent ligand, disrupting FRET and causing a decrease in the signal.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare assay buffer, GST-PPARγ-LBD protein, Tb-anti-GST antibody, and a fluorescent PPARγ tracer ligand at their optimal concentrations. Serially dilute the test compound and a known PPARγ agonist (positive control) in the assay buffer.

    • Assay Plate Setup: In a 384-well low-volume plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO).

    • Protein-Ligand Incubation: Add a pre-mixed solution of GST-PPARγ-LBD and the fluorescent tracer to all wells.

    • Antibody Addition: Add the Tb-anti-GST antibody to all wells.

    • Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

    • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System:

    • Positive Control: A known PPARγ agonist (e.g., rosiglitazone) should produce a dose-dependent decrease in the FRET signal, validating assay performance.

    • Negative Control: A vehicle control (e.g., DMSO) establishes the maximum FRET signal.

    • Z'-factor Calculation: The separation between positive and negative controls is used to calculate the Z'-factor, a statistical measure of assay quality (a value > 0.5 indicates a robust assay).

Experimental Protocol: Cell-Based NF-κB Reporter Assay

Objective: To determine if a test compound can inhibit the transcriptional activity of NF-κB in response to a pro-inflammatory stimulus.

Methodology: Luciferase Reporter Assay

  • Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and binds to these elements, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

  • Step-by-Step Protocol:

    • Cell Culture: Plate the NF-κB reporter cell line in a 96-well white, clear-bottom plate and grow to ~80-90% confluency.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a known NF-κB inhibitor (positive control) for 1-2 hours.

    • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.

    • Cell Lysis: Remove the media and lyse the cells using a luciferase lysis buffer.

    • Luciferase Reaction: Add a luciferase substrate solution to the cell lysate.

    • Data Acquisition: Immediately measure the luminescence signal using a luminometer.

    • Data Analysis: Normalize the luminescence signal of treated wells to the stimulated vehicle control. Plot the normalized activity against the log concentration of the test compound to determine the IC50 value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) must be run to ensure the observed inhibition is not due to cytotoxicity.

  • Self-Validation System:

    • Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082) should show dose-dependent inhibition of the TNF-α-induced signal.

    • Negative Controls: Unstimulated cells show baseline activity, while stimulated cells treated with vehicle show maximum signal.

Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Binding Target Binding Assay (e.g., TR-FRET for PPARγ) Reporter Reporter Gene Assay (e.g., NF-κB Luciferase) Binding->Reporter Enzyme Enzyme Inhibition Assay (e.g., COX Activity) Functional Functional Output (e.g., Cytokine ELISA) Enzyme->Functional Viability Cytotoxicity Assay Reporter->Viability PKPD Pharmacokinetics & Pharmacodynamics Reporter->PKPD Functional->PKPD Efficacy Disease Efficacy Models (e.g., Arthritis, Oncology) Library Compound Library (Arylpropanoic Acid Derivatives) Library->Binding Library->Enzyme

Caption: A generalized workflow for validating novel therapeutic targets.

Part 5: Future Perspectives and Drug Development

The recognition that arylpropanoic acid derivatives engage with a wide array of molecular targets opens up exciting possibilities for drug discovery. The future lies in leveraging this polypharmacology to design next-generation compounds with tailored activity and improved safety.

Key Strategies:

  • Target-Selective Design: By understanding the structure-activity relationships for COX enzymes versus novel targets like PPARγ or NF-κB pathway components, medicinal chemists can design derivatives that preferentially modulate one target over another. For instance, enhancing PPARγ activity while minimizing COX-1 inhibition could lead to novel insulin sensitizers without GI toxicity.

  • Dual-Target Agents: Conversely, designing compounds that intentionally hit two complementary targets could offer synergistic efficacy. A dual inhibitor of COX-2 and a key cancer signaling node could be a powerful therapeutic for inflammation-driven cancers.

  • Prodrug Approaches: Modifying the carboxylate group, which is often responsible for the topical gastric irritation, into a prodrug moiety can improve GI tolerance while preserving systemic activity after metabolic conversion.[5]

The journey of arylpropanoic acid derivatives from simple pain relievers to complex signaling modulators is a testament to the continued evolution of pharmacology. By embracing these COX-independent mechanisms, the scientific community is poised to unlock the full therapeutic potential of this remarkable class of molecules, paving the way for safer and more effective treatments for a spectrum of human diseases.

References

Methodological & Application

A Robust Protocol for the Palladium-Catalyzed Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid and Its Subsequent Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Substituted 3-arylpropanoic acids are significant structural motifs in medicinal chemistry and materials science. The unique electronic properties imparted by halogen substituents, such as bromine and fluorine, make these compounds valuable as versatile intermediates for further chemical modification. This application note provides a detailed, field-proven protocol for the synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a key building block for drug discovery and development. The synthesis is achieved through a palladium-catalyzed Heck coupling reaction, followed by ester hydrolysis. Furthermore, we present a protocol for the subsequent derivatization of the aryl bromide moiety via a Suzuki cross-coupling reaction, demonstrating the compound's utility as a versatile synthetic platform. The causality behind experimental choices, detailed reaction mechanisms, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes.

Introduction: The Significance of Halogenated Arylpropanoic Acids

Fluorinated organic compounds play a crucial role in the pharmaceutical industry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The presence of a bromine atom provides a reactive handle for a variety of subsequent cross-coupling reactions, enabling the construction of complex molecular architectures[3]. The target molecule, this compound, combines these features, making it a highly valuable intermediate.

Traditional methods for synthesizing 3-arylpropanoic acids can be limited by harsh conditions or the need for complex starting materials[4][5]. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offer a powerful and efficient alternative, allowing for the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance[4][6]. This protocol leverages the Heck reaction for the initial C-C bond formation, followed by a Suzuki coupling to demonstrate the synthesis of more complex derivatives[1][7].

Overall Synthetic Strategy

The synthetic approach is a two-stage process. The first stage involves the synthesis of the core this compound molecule. The second stage demonstrates its use as a platform for diversification through a subsequent cross-coupling reaction.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 3-Bromo-2-fluoro-1-iodobenzene C Ethyl 3-(3-bromo-2-fluorophenyl)acrylate A->C Heck Reaction (Pd Catalyst) B Ethyl Acrylate B->C D This compound C->D Hydrolysis & Hydrogenation F Derivative: 3-(3'-Aryl-2-fluorobiphenyl-3-yl)propanoic Acid D->F Suzuki Coupling (Pd Catalyst) E Arylboronic Acid E->F

Diagram 1: Overall synthetic workflow.

Part 1: Synthesis of this compound via Heck Reaction

Principle and Rationale

The Mizoroki-Heck reaction is an organic chemical reaction where an unsaturated halide (or triflate) is coupled with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene[6]. This reaction is ideal for our purpose, as it allows for the direct formation of the carbon-carbon bond between the C1 position of the phenyl ring and the alkene of an acrylate.

  • Choice of Starting Material : We select 3-Bromo-2-fluoro-1-iodobenzene as the starting aryl halide. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for selective reaction at the desired position.

  • Catalyst System : A palladium(II) acetate [Pd(OAc)₂] precatalyst is used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃). The Pd(OAc)₂ is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle[6][8]. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Base and Solvent : A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide (HI) produced during the reaction and regenerate the Pd(0) catalyst at the end of the cycle[6][9]. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.QuantityNotes
3-Bromo-2-fluoro-1-iodobenzene300.901.03.01 g (10 mmol)Starting aryl halide.
Ethyl acrylate100.121.21.20 g (12 mmol)Alkene coupling partner.
Palladium(II) acetate [Pd(OAc)₂]224.500.0122.5 mg (0.1 mmol)Catalyst precursor.
Triphenylphosphine (PPh₃)262.290.04105 mg (0.4 mmol)Ligand.
Triethylamine (Et₃N)101.192.02.02 g (20 mmol)Base.
N,N-Dimethylformamide (DMF)--50 mLAnhydrous solvent.
Diethyl ether--~200 mLFor extraction.
Saturated aq. NH₄Cl--~100 mLFor work-up.
Brine--~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent.
Lithium Hydroxide (LiOH)23.953.0718 mg (30 mmol)For hydrolysis.
Tetrahydrofuran (THF) / Water--40 mL / 10 mLSolvent for hydrolysis.
Palladium on Carbon (10% Pd/C)-catalytic~100 mgFor hydrogenation.
Hydrogen (H₂) gas-excess1 atm (balloon)For hydrogenation.
Hydrochloric Acid (1M HCl)--As neededFor acidification.

Step-by-Step Procedure

  • Reaction Setup (Heck Coupling) : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-fluoro-1-iodobenzene (3.01 g), Pd(OAc)₂ (22.5 mg), and PPh₃ (105 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (50 mL) via syringe, followed by triethylamine (2.02 g) and ethyl acrylate (1.20 g).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification (Ester) : After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, ethyl 3-(3-bromo-2-fluorophenyl)acrylate.

  • Purify the crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

  • Hydrolysis and Hydrogenation : Dissolve the purified acrylate ester in a mixture of THF (40 mL) and water (10 mL). Add LiOH (718 mg) and stir at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Add 10% Pd/C catalyst (~100 mg) to the flask. Evacuate the flask and backfill with hydrogen gas (using a balloon). Stir vigorously under the H₂ atmosphere for 8-12 hours.

  • Final Work-up (Acid) : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with THF.

  • Remove the THF from the filtrate under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound[10][11].

The Heck Reaction: A Mechanistic View

The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9]

G A Pd(0)L₂ B Pd(II)(Ar)X(L)₂ A->B Oxidative Addition (Ar-X) C Alkene Complex B->C Alkene Coordination D Insertion Product C->D Migratory Insertion E Hydrido-Pd Complex D->E β-Hydride Elimination L1 D->L1 E->A Reductive Elimination (+ Base, - HBX)

Diagram 2: Catalytic cycle of the Heck reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex.[6][9]

  • Alkene Coordination : The alkene (ethyl acrylate) coordinates to the Pd(II) complex.[8]

  • Migratory Insertion : The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond.[9][12]

  • β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a hydrido-palladium complex and releasing the substituted alkene product.[6][8]

  • Reductive Elimination : The base removes the hydrogen halide from the complex, regenerating the Pd(0) catalyst to re-enter the cycle.[9]

Part 2: Derivatization via Suzuki Cross-Coupling

Principle and Rationale

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., an arylboronic acid) and an organohalide.[1][7][13] It is one of the most reliable methods for forming biaryl linkages. The C-Br bond of our synthesized propanoic acid is an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl or heteroaryl substituents. This demonstrates the synthetic utility of the core molecule.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.QuantityNotes
This compound247.061.0247 mg (1 mmol)Starting material from Part 1.
4-Methoxyphenylboronic acid151.961.5228 mg (1.5 mmol)Example coupling partner.
Pd(PPh₃)₄ (Tetrakis)1155.560.0335 mg (0.03 mmol)Pd(0) catalyst.
Potassium Carbonate (K₂CO₃)138.213.0415 mg (3 mmol)Base.
Toluene / Ethanol / Water--6 mL / 2 mL / 2 mLSolvent system.

Step-by-Step Procedure

  • Reaction Setup : In a microwave vial or Schlenk tube, combine this compound (247 mg), 4-methoxyphenylboronic acid (228 mg), Pd(PPh₃)₄ (35 mg), and K₂CO₃ (415 mg).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add the solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).

  • Seal the vessel and heat the mixture to 100 °C for 6-12 hours (or use a microwave reactor at 120 °C for 30-60 minutes). Monitor completion by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature. Add 20 mL of water and acidify with 1M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the final biaryl derivative.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure, the success of the coupling, and the integrity of the fluoro-substituent.

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Insufficient heat; Poor solvent quality.Use a fresh batch of palladium catalyst. Ensure the reaction temperature is maintained. Use anhydrous, degassed solvents. Consider a different ligand or catalyst system.
Formation of Byproducts Homocoupling of the boronic acid (Suzuki); Dimerization of the alkene (Heck).Use a slight excess of the boronic acid. Ensure inert atmosphere to minimize side reactions. Adjust base or temperature conditions.
Incomplete Hydrolysis Insufficient base or reaction time.Add more LiOH and allow the reaction to stir for a longer period. Gentle heating can also facilitate the reaction.
Difficult Purification Close-running impurities.Optimize the mobile phase for column chromatography. Consider recrystallization from a suitable solvent system[14][15].

Conclusion

This application note details a reliable and reproducible two-part synthetic strategy for producing this compound and its derivatives. By employing a palladium-catalyzed Heck reaction for the core synthesis and a subsequent Suzuki coupling for derivatization, this protocol provides a versatile platform for accessing a range of complex molecules valuable to the fields of drug discovery and materials science. The mechanistic insights and procedural details provided herein are intended to empower researchers to successfully implement and adapt these powerful synthetic methods.

References

experimental procedure for amide coupling with 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Amide Coupling

I am currently immersed in the initial research phase, focusing on amide coupling reactions. My primary focus is understanding experimental procedures, specifically those involving 3-(3-Bromo-2-fluorophenyl)propanoic acid. Google searches are my primary source, yielding a wealth of information. The goal is to establish a solid foundation of knowledge before diving into more specific experimental parameters.

Deep Dive: Experimental Protocol

I've initiated a thorough search for experimental procedures related to amide coupling, specifically with this compound. My focus is on reaction conditions and potential challenges. I'm prioritizing authoritative sources for mechanisms, reaction setups, monitoring, workup, and purification protocols. The aim is to structure a solid and informative application note that justifies experimental choices.

Formulating the Application Note

I am now structuring the application note, meticulously outlining sections. I'm prioritizing logical flow, beginning with amide coupling fundamentals. The substrate's specific challenges will be discussed, leading into the detailed experimental protocol. Every experimental choice, from reagents to conditions, will be justified. I'm focusing on ensuring each step is self-validating, complete with monitoring and characterization strategies.

Outlining the Approach

I'm currently outlining the application note structure. I'll ensure a logical flow suitable for a scientific audience. I'm focusing on clarity and completeness for the amide coupling protocol.

Drafting the Diagram

I'm now drafting the experimental workflow diagram. It will visually represent the process, from starting materials to product analysis, aiding readers in understanding the process flow. This visualization will support the detailed experimental section I've planned. I'm focusing on ensuring it's clear and easily followed.

Refining the Structure

I'm now revising the application note structure. I'm focusing on the detailed experimental section, adding precise steps for the amide coupling of this compound. I'm also planning to build a comprehensive troubleshooting guide addressing common issues, from poor yield to side reactions. Furthermore, I'll ensure all steps link directly to supporting references.

Developing the Outline

I'm now integrating the detailed application note structure. I'm focusing on the scientific integrity, logical flow, and clarity. I will explain the 'why' behind each step, referencing supporting literature, ensuring the protocol is self-validating. I'm also working on creating visualization via DOT scripts.

Defining the Structure

Formulating the Details

I'm presently building the detailed application note, focusing on the specific experimental protocol for amide coupling of the target compound. I'm prioritizing clarity and completeness, ensuring all steps, reagents, and safety precautions are clearly defined. I'm also preparing to create the Graphviz diagrams to visualize the reaction mechanism and experimental workflow, adhering to the specified formatting rules.

Formulating the Plan

I'm presently building the detailed application note, focusing on the specific experimental protocol for amide coupling of the target compound. I'm prioritizing clarity and completeness, ensuring all steps, reagents, and safety precautions are clearly defined. I'm also preparing to create the Graphviz diagrams to visualize the reaction mechanism and experimental workflow, adhering to the specified formatting rules. I am now finalizing the structure of the application note. The introduction is set, clearly explaining the significance of amide coupling and the focus of the note. The reagents section and safety aspects are completed, and I've developed the experimental procedure section with explicit steps. Next, I'll elaborate on the visualization plan to create a clear and complete application note.

Application Note & Protocols: Evaluating 3-(3-Bromo-2-fluorophenyl)propanoic acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics.

Abstract: This document provides a comprehensive guide to the preclinical evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a novel arylpropionic acid derivative, for its potential as an anti-inflammatory drug. We outline the scientific rationale, proposed mechanisms of action, and detailed protocols for a tiered screening approach. Methodologies include initial target-based enzymatic assays followed by functional, cell-based assays to elucidate the compound's efficacy and mode of action in relevant inflammatory pathways.

Scientific Rationale and Strategic Overview

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] The arylpropionic acid class, which includes well-known drugs like ibuprofen, represents a clinically validated scaffold for anti-inflammatory activity.[5][6]

This compound is a structurally distinct derivative within this class. The introduction of bromo and fluoro substituents on the phenyl ring is hypothesized to modulate its physiochemical properties, potentially enhancing potency, altering selectivity for COX isoenzymes, or engaging other anti-inflammatory targets.

Our evaluation strategy is a multi-step cascade designed to first confirm engagement with the classical NSAID target (COX enzymes) and then to explore effects on key inflammatory signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, which is a master regulator of inflammation.[7][8][9]

Key Inflammatory Pathways: Proposed Mechanisms of Action

The Cyclooxygenase (COX) Pathway

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][10] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced during an inflammatory response.[4][11] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][12] We hypothesize that this compound will inhibit one or both COX isoenzymes.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_TXs_Physiological Prostaglandins & Thromboxanes (Physiological) PGH2->PGs_TXs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) PGH2->PGs_Inflammatory Stomach Stomach Lining Protection, Platelet Aggregation PGs_TXs_Physiological->Stomach Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Test_Compound 3-(3-Bromo-2-fluorophenyl) propanoic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition? NFkB_Pathway cluster_cell cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Test_Compound Test Compound Test_Compound->IKK Inhibition? cytoplasm_label Cytoplasm nucleus_label Nucleus NFkB_n->Transcription Binds DNA Workflow start Start: Test Compound This compound step1 Tier 1: In Vitro Enzyme Assays COX-1 and COX-2 Inhibition start->step1 decision1 Is it a potent COX inhibitor? step1->decision1 step2 Tier 2: Cell-Based Functional Assay LPS-Stimulated Macrophages decision1->step2 Yes stop Low Priority / Re-evaluate decision1->stop No, but proceed to cell assay to check other mechanisms analysis2a Measure Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2) step2->analysis2a decision2 Does it reduce inflammatory markers? step2->decision2 step3 Tier 3: Mechanism of Action Studies NF-κB Pathway Analysis decision2->step3 Yes decision2->stop No analysis3a Western Blot for p-IκBα and Nuclear p65 step3->analysis3a end Candidate for further preclinical development step3->end

References

Application Notes and Protocols for the Analytical Characterization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 3-(3-Bromo-2-fluorophenyl)propanoic acid. This compound, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals. Ensuring its structural integrity, purity, and physicochemical properties is paramount for its application in research and development. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately characterize this molecule. The methodologies presented herein are grounded in fundamental analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Rigorous Characterization

This compound is a molecule of interest due to its trifunctional nature, incorporating a carboxylic acid, a brominated aromatic ring, and a fluorine substituent. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable intermediate. However, the presence of constitutional isomers and potential impurities from its synthesis necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.

The protocols detailed in this document are designed to provide a comprehensive analytical workflow, from initial structural confirmation to the determination of thermal stability. Each section explains the causality behind the chosen experimental parameters, empowering the user to not only follow the steps but also to understand the underlying scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods. The following table summarizes key properties.

PropertyValueSource
Chemical Formula C₉H₈BrFO₂PubChem[1]
Molecular Weight 247.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1261814-91-8ChemicalBook[2]

Analytical Characterization Workflow

A logical and systematic workflow is crucial for the efficient and thorough characterization of this compound. The following diagram illustrates the recommended analytical cascade.

Caption: Recommended analytical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • Propanoic Acid Chain Protons: The two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain will appear as two distinct multiplets, likely in the range of δ 2.5-3.5 ppm. The protons closer to the aromatic ring will be more deshielded and appear at a higher chemical shift.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative ratios of the protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet at a downfield chemical shift (typically δ 170-180 ppm).

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbon attached to the bromine atom will also have a characteristic chemical shift.

  • Propanoic Acid Chain Carbons: The two methylene carbons of the side chain will appear in the aliphatic region (typically δ 20-40 ppm).

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Acquisition Mode: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and chemical environment of the fluorine atom.[3][4]

Expected ¹⁹F NMR Spectral Features:

  • A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the presence of the adjacent bromine atom. The signal may appear as a multiplet due to coupling with nearby aromatic protons.

Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Parameters:

    • Spectrometer Frequency: A frequency appropriate for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz spectrometer).

    • Referencing: An external reference standard such as CFCl₃ (δ 0.0 ppm) or an internal standard can be used.

    • Acquisition Mode: Typically acquired with proton decoupling to simplify the spectrum.

  • Data Processing: Standard Fourier transformation and processing steps are applied.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of this compound and for gaining structural insights through fragmentation analysis.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (247.06 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[5]

  • Fragmentation Pattern: Common fragmentation pathways for this molecule may include the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and cleavage of the propanoic acid side chain.

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is recommended.

    • Flow Rate: 0.5-1.0 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is typically required.

  • Derivatization: React the sample with a methylating agent such as diazomethane or BF₃/methanol.

  • Chromatographic Separation (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the derivatized analyte.

  • Mass Spectrometry (MS):

    • Ionization Source: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this type of compound.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Prepare a solution of the sample to be analyzed in the mobile phase at a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine its concentration from the calibration curve.

    • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and solid-state properties of this compound.[6][7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

    • Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the presence of residual solvents or water.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: An inert atmosphere, such as nitrogen.

  • Data Analysis: The TGA thermogram will show a weight loss step at the decomposition temperature of the compound. Any weight loss at lower temperatures may indicate the presence of volatile impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected FTIR Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]

  • C-O Stretch (Carboxylic Acid): An absorption band in the region of 1210-1320 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorption bands in the fingerprint region (1400-1600 cm⁻¹).

  • C-Br Stretch: A weak absorption band in the lower frequency region of the fingerprint region.

  • C-F Stretch: A strong absorption band typically in the range of 1000-1400 cm⁻¹.

Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, thermal analysis, and FTIR spectroscopy, researchers can confidently determine the structure, purity, and key physicochemical properties of this important chemical intermediate. The application of these methods will ensure the quality and reliability of this compound in its downstream applications in pharmaceutical and chemical synthesis.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Therapeutic Potential of Arylpropanoic Acid Derivatives

Arylpropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[1][2] A well-known member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The therapeutic potential of these derivatives extends beyond anti-inflammatory effects to include antibacterial, anticonvulsant, and anticancer activities.[1] The compound 3-(3-Bromo-2-fluorophenyl)propanoic acid, with its distinct substitution pattern on the phenyl ring, presents a novel scaffold for exploring new pharmacological activities.[3][4] The bromine and fluorine substitutions can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate specific biological pathways.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various HTS assays for the characterization and discovery of potential therapeutic applications of this compound and its analogues. We will delve into both biochemical and cell-based screening paradigms, offering detailed protocols and explaining the rationale behind experimental choices.

Part 1: Biochemical Assays for Target-Based Screening

Biochemical assays are fundamental in HTS campaigns to identify direct interactions between a compound and a purified biological target, such as an enzyme or receptor.[7][8] These assays are highly amenable to miniaturization and automation, making them cost-effective for screening large compound libraries.[6][7]

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Scientific Rationale: Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The Fluorescence Polarization (FP) assay is a robust, homogeneous technique ideal for screening kinase inhibitors.[9] The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[10][11][12] In a competitive binding format, an inhibitor compound will displace the fluorescent tracer from the kinase's active site, leading to a decrease in the FP signal.[9][11]

Experimental Workflow:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound/ Controls Compound_Prep->Dispense_Compound Transfer Kinase_Prep Kinase & Tracer Preparation Add_Kinase Add Kinase-Tracer Mix Kinase_Prep->Add_Kinase Dispense Incubate Incubate at RT Add_Kinase->Incubate Equilibration Read_FP Read Fluorescence Polarization Incubate->Read_FP Measure Signal Data_Analysis Calculate % Inhibition & IC50 Read_FP->Data_Analysis Process Data

Caption: Fluorescence Polarization Assay Workflow for Kinase Inhibitor Screening.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient for IC50 determination.

  • Assay Plate Preparation (384-well format):

    • Dispense the test compound and controls (positive and negative) into the assay plate.

    • Positive control: A known inhibitor of the target kinase.

    • Negative control: DMSO vehicle.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a working solution of the target kinase and the fluorescently labeled tracer in the reaction buffer.

  • Assay Execution:

    • Add the kinase-tracer mixture to each well of the assay plate.

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.[13][14]

Data Analysis and Interpretation:

ParameterDescriptionExample Value
High Control (mP) FP signal with tracer and kinase (no inhibitor)250 mP
Low Control (mP) FP signal with tracer only (or with saturating known inhibitor)50 mP
% Inhibition 100 * (1 - (Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP))Varies with compound concentration
IC50 Concentration of the compound that inhibits 50% of the tracer bindinge.g., 10 µM
AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition

Scientific Rationale: Disrupting protein-protein interactions (PPIs) is a promising therapeutic strategy. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS of PPI inhibitors.[15][16][17] The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[15][16] When the two interacting proteins, each tagged and bound to a different bead, are in close proximity, a cascade of energy transfer results in a luminescent signal.[15][16][18] A small molecule inhibitor that disrupts the PPI will separate the beads, leading to a decrease in the signal.[17]

Experimental Workflow:

AlphaLISA_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound/ Controls Compound_Prep->Dispense_Compound Protein_Prep Tagged Protein Preparation Add_Proteins Add Tagged Proteins Protein_Prep->Add_Proteins Incubate_Proteins Incubate (PPI formation) Add_Proteins->Incubate_Proteins Add_Beads Add Donor & Acceptor Beads Incubate_Proteins->Add_Beads Incubate_Beads Incubate in Dark Add_Beads->Incubate_Beads Read_AlphaLISA Read AlphaLISA Signal Incubate_Beads->Read_AlphaLISA Data_Analysis Calculate % Inhibition & IC50 Read_AlphaLISA->Data_Analysis

Caption: AlphaLISA Assay Workflow for PPI Inhibitor Screening.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a dilution series of this compound in an appropriate buffer containing a low percentage of DMSO.

  • Assay Plate Preparation:

    • Add the diluted compound or controls to a 384-well white opaque plate.

  • Reagent Preparation:

    • Prepare the two interacting proteins, one with a biotin tag and the other with a different tag (e.g., GST or FLAG).

    • Prepare the AlphaLISA Acceptor beads conjugated with an antibody against the second tag and Streptavidin-coated Donor beads.

  • Assay Execution:

    • Add the two interacting proteins to the wells and incubate to allow for their interaction.

    • Add the mixture of Acceptor and Donor beads.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.[18]

Data Analysis and Interpretation:

ParameterDescriptionExample Value
Max Signal Luminescence with interacting proteins (no inhibitor)500,000 counts
Min Signal Luminescence with only one protein or a known inhibitor10,000 counts
% Inhibition 100 * (1 - (Sample_Counts - Min_Signal) / (Max_Signal - Min_Signal))Varies with compound concentration
IC50 Concentration of the compound that inhibits 50% of the PPIe.g., 5 µM

Part 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for evaluating the effects of a compound in a more physiologically relevant context.[7][8][19] They can identify compounds that act on complex cellular pathways and provide insights into a compound's cytotoxicity and cell permeability.[8]

Cell Viability/Cytotoxicity Assay

Scientific Rationale: Assessing the cytotoxicity of a compound is a critical first step in any drug discovery campaign. A variety of HTS-compatible cell viability assays are available, which measure different indicators of cellular health, such as ATP levels (e.g., CellTiter-Glo®), or membrane integrity (e.g., LDH release).[6][20] This allows for the early identification of compounds that are toxic to cells, which can then be deprioritized.

Experimental Workflow:

CellViability_Workflow cluster_prep Preparation cluster_assay Assay Execution (96- or 384-well plate) cluster_readout Data Acquisition & Analysis Cell_Culture Culture & Seed Cells Treat_Cells Add Compound to Cells Cell_Culture->Treat_Cells Compound_Prep Compound Dilution Compound_Prep->Treat_Cells Incubate_Cells Incubate (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_Reagent Add Viability Reagent Incubate_Cells->Add_Reagent Incubate_Reagent Incubate (Signal Development) Add_Reagent->Incubate_Reagent Read_Signal Read Luminescence/ Fluorescence Incubate_Reagent->Read_Signal Data_Analysis Calculate % Viability & CC50 Read_Signal->Data_Analysis

Caption: Cell Viability Assay Workflow.

Detailed Protocol (using an ATP-based assay):

  • Cell Preparation:

    • Culture the desired cell line under standard conditions.

    • Seed the cells into 96- or 384-well clear-bottom white plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

    • Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Assay Readout:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent (which lyses the cells and contains luciferase and luciferin) to each well.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

ParameterDescriptionExample Value
Max Signal Luminescence of vehicle-treated cells (100% viability)800,000 RLU
Min Signal Luminescence of cells treated with a potent cytotoxin (0% viability)5,000 RLU
% Viability 100 * (Sample_RLU - Min_Signal) / (Max_Signal - Min_Signal)Varies with compound concentration
CC50 Concentration of the compound that reduces cell viability by 50%e.g., > 50 µM (indicating low cytotoxicity)

Conclusion and Future Directions

The HTS assays outlined in this document provide a robust framework for initiating a drug discovery campaign centered on this compound. By employing a combination of biochemical and cell-based screening approaches, researchers can efficiently identify potential biological targets and assess the compound's therapeutic window. Positive hits from these primary screens should be further validated through secondary assays, such as orthogonal biochemical assays, dose-response studies, and mechanism-of-action studies, to confirm their activity and elucidate their mode of action.[19] The ultimate goal is to leverage these powerful screening technologies to unlock the full therapeutic potential of novel chemical entities like this compound.

References

Introduction: The Strategic Value of 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

This compound is a highly valuable and versatile building block in medicinal chemistry and materials science. Its structure presents a unique combination of functionalities that allow for precise and selective modification. The aryl bromide serves as a canonical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The ortho-fluorine substituent significantly modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the physicochemical properties of the resulting products, such as lipophilicity and metabolic stability.[2] Furthermore, the propanoic acid chain offers a site for subsequent derivatization or can influence the molecule's overall biological activity.

This guide provides detailed protocols and expert insights for performing key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—on this specific substrate. The methodologies are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing novel compounds.

Diagram: Key Structural Features

Caption: Structural features of the target substrate.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl propanoic acids, a motif prevalent in pharmaceuticals.[3][4][5] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4]

Scientist's Insights: Navigating the Challenges

The primary challenges with this substrate are potential steric hindrance from the ortho-fluoro group and the acidic nature of the propanoic acid moiety.

  • Catalyst & Ligand Selection: The steric bulk near the reaction site necessitates a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos or tBuXPhos are effective as they promote the oxidative addition of the sterically hindered aryl bromide and accelerate the reductive elimination step.

  • Base Selection: The carboxylic acid can be deprotonated by strong bases, potentially leading to solubility issues or unwanted side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often optimal.[2] These bases are strong enough to facilitate the catalytic cycle but typically do not cause decarboxylation under standard Suzuki conditions. The use of an aqueous solvent mixture (e.g., Toluene/H₂O) can aid in dissolving the base and the boronic acid.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0261 mgStarting Material
Phenylboronic Acid1.2146 mgCoupling Partner
Pd(OAc)₂0.02 (2%)4.5 mgPalladium Pre-catalyst
SPhos0.04 (4%)16.4 mgLigand
K₃PO₄3.0637 mgBase
Toluene-8 mLSolvent
H₂O-2 mLCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling the aryl bromide with a terminal alkyne.[6] This reaction typically employs a dual-catalyst system of palladium and copper(I).[6][7] The resulting arylalkyne products are versatile intermediates for further transformations.

Scientist's Insights: Optimizing for a Sensitive Substrate
  • Copper-Free vs. Copper-Catalyzed: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions can be advantageous to avoid potential side reactions or difficult-to-remove copper contaminants. However, copper-catalyzed reactions are often faster and occur at lower temperatures.[6]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also serves as the solvent in many cases.[1] The base neutralizes the HBr formed during the reaction.

  • Protecting the Carboxylic Acid: If the terminal alkyne coupling partner is sensitive to acidic conditions or if harsh conditions are required, temporary protection of the propanoic acid as an ester (e.g., methyl or ethyl ester) may be considered. However, with careful selection of a mild base, the reaction can often proceed on the free acid. Some protocols have shown success coupling aryl bromides directly with propiolic acid.[8]

Protocol: Sonogashira Coupling with Phenylacetylene
Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0261 mgStarting Material
Phenylacetylene1.1112 mg (121 µL)Coupling Partner
PdCl₂(PPh₃)₂0.03 (3%)21 mgPalladium Pre-catalyst
Copper(I) Iodide (CuI)0.05 (5%)9.5 mgCo-catalyst
Triethylamine (Et₃N)-10 mLBase and Solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL). Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[1] Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure to remove the triethylamine. Redissolve the residue in ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.[1] Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[9][10] This reaction is fundamental in drug discovery for synthesizing aniline derivatives.[11]

Scientist's Insights: Base and Ligand Synergy
  • Base Choice is Critical: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10] However, these strong bases can potentially react with the carboxylic acid. Cesium carbonate (Cs₂CO₃) offers a milder alternative that is often effective.[2]

  • Ligand for C-N Coupling: Biarylphosphine ligands such as Josiphos or Xantphos are highly effective for C-N coupling reactions. They form stable, active catalysts that facilitate both the oxidative addition and the challenging C-N reductive elimination step.[9][12]

  • Amine Scope: The reaction is compatible with both primary and secondary amines. For less nucleophilic amines, more forcing conditions or more active catalyst systems may be required.

Protocol: Buchwald-Hartwig Amination with Morpholine
Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0261 mgStarting Material
Morpholine1.2105 mg (105 µL)Amine Coupling Partner
Pd₂(dba)₃0.01 (1%)9.2 mgPalladium Pre-catalyst
Xantphos0.03 (3%)17.4 mgLigand
Cs₂CO₃1.5489 mgBase
Dioxane-10 mLSolvent

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Pd₂(dba)₃ (1 mol%) and Xantphos (3 mol%) in dioxane (2 mL) for 10 minutes.

  • Vessel Preparation: To a separate dry Schlenk tube, add this compound (1.0 equiv) and Cs₂CO₃ (1.5 equiv). Evacuate and backfill with Argon.

  • Reagent Addition: Add the remaining dioxane (8 mL) and morpholine (1.2 equiv). Add the pre-formed catalyst solution via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.[1]

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction creates a C(sp²)–C(sp²) bond by coupling the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base.[13] This reaction is a powerful tool for synthesizing substituted styrenes and cinnamates.

Scientist's Insights: Controlling Selectivity
  • Regioselectivity: The Heck reaction with monosubstituted alkenes like styrene or acrylates typically yields the trans-substituted product.[14]

  • Catalyst System: A simple Pd(OAc)₂/PPh₃ system is often sufficient, though phosphine-free conditions using palladium on charcoal (Pd/C) or palladacycle catalysts can also be effective.

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine is replaced by a hydrogen atom.[15] This can be minimized by careful control of temperature and ensuring an efficient catalytic turnover. The presence of the carboxylic acid may require the use of a non-nucleophilic organic base like DIPEA to avoid undesired salt formation.

Protocol: Heck Reaction with Styrene
Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0261 mgStarting Material
Styrene1.4146 mg (160 µL)Alkene Coupling Partner
Pd(OAc)₂0.02 (2%)4.5 mgPalladium Pre-catalyst
Tri(o-tolyl)phosphine0.04 (4%)12.2 mgLigand
DIPEA1.5194 mg (261 µL)Base
DMF-10 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and Tri(o-tolyl)phosphine (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add anhydrous DMF (10 mL), styrene (1.4 equiv), and DIPEA (1.5 equiv).[1]

  • Reaction: Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via flash column chromatography to isolate the substituted stilbene derivative.

General Workflow and Catalytic Cycle

The success of these transformations relies on a well-understood catalytic process and a systematic experimental approach.

Diagram: Generalized Palladium Catalytic Cycle

Palladium_Catalytic_Cycle cluster_legend Key Steps Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(X)Lₙ Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)Lₙ Transmetalation Complex OxAdd->Trans Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (B-H) or Alkyne Coordination (Sonogashira) Product Ar-R Desired Product Trans->Product Reductive Elimination Product->Pd0 Ar Ar = 3-(2-fluoropropanoic acid)phenyl X X = Br R R = Coupling Partner

Caption: Generalized cycle for Pd-catalyzed cross-coupling.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Reagent Setup (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Reagent Addition (Degassed Solvents, Coupling Partner) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS / GC-MS) D->E E->D Reaction Incomplete F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow for cross-coupling experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents by sparging with argon or freeze-pump-thaw cycles. Use freshly purchased or purified reagents.
Hydrodehalogenation Presence of water/protons; Slow catalytic turnover.Dry solvents and reagents thoroughly. Increase catalyst/ligand loading slightly. Switch to a more active ligand to accelerate the desired coupling pathway over the side reaction.[15]
Decarboxylation of Acid Reaction temperature is too high; Base is too strong.Screen lower reaction temperatures. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃). If necessary, protect the carboxylic acid as a methyl or ethyl ester prior to coupling. Decarboxylative coupling can sometimes be a desired pathway.[16][17][18]
Poor Product Solubility Deprotonation of the carboxylic acid product by the base.During work-up, ensure the aqueous layer is acidified to a pH of 2-3 to fully protonate the product, driving it into the organic layer.

References

Application Notes and Protocols: 3-(3-Bromo-2-fluorophenyl)propanoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylpropanoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of molecular scaffolds that offer both structural rigidity and functional versatility are paramount. Phenylpropanoic acid derivatives represent a privileged scaffold, forming the core of numerous pharmacologically active compounds. The introduction of specific substituents, such as halogen atoms, onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide focuses on 3-(3-Bromo-2-fluorophenyl)propanoic acid , a key building block whose unique substitution pattern makes it a highly valuable intermediate in the synthesis of advanced pharmaceutical agents. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct advantages: the fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a particular focus on its role as a precursor to potent and selective G protein-coupled receptor 40 (GPR40) agonists, a promising class of therapeutics for the treatment of type 2 diabetes.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂--INVALID-LINK--
Molecular Weight 247.06 g/mol --INVALID-LINK--
Appearance Solid (predicted)
IUPAC Name This compound--INVALID-LINK--
CAS Number 1261814-91-8--INVALID-LINK--

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via a malonic ester synthesis, a robust and well-established method for the preparation of carboxylic acids. This approach involves the alkylation of a malonate ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Intermediate_Ester Diethyl 2-(3-bromo-2-fluorobenzyl)malonate Diethyl Malonate->Intermediate_Ester 1. 3-Bromo-2-fluorobenzyl bromide 3-Bromo-2-fluorobenzyl bromide 3-Bromo-2-fluorobenzyl bromide->Intermediate_Ester 2. Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Ester Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis & Decarboxylation Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Final_Product Heat Heat Heat->Final_Product caption Synthesis of this compound via Malonic Ester Synthesis.

Figure 1: Synthesis workflow for this compound.

Protocol based on Malonic Ester Synthesis Methodology

This protocol is adapted from the general procedure for the synthesis of 3-(3-halogenophenyl)propanoic acids.[2]

Materials:

  • 3-Bromo-2-fluorobenzyl bromide

  • Diethyl malonate

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute ethanol

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation of the Alkylated Malonate Ester:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 3-bromo-2-fluorobenzyl bromide dropwise at a temperature between 70-80°C.

    • Reflux the reaction mixture for 1.5-2 hours.

    • After cooling, distill off the ethanol. Add water to the residue and extract the aqueous layer to remove unreacted diethyl malonate. The resulting oil is the crude diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

  • Hydrolysis of the Ester:

    • To the crude diethyl 2-(3-bromo-2-fluorobenzyl)malonate, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to 50-60°C and stir for approximately 3.5 hours to facilitate complete hydrolysis of the ester groups.

    • Cool the reaction mixture and filter to remove any insoluble impurities. The filtrate containing the disodium salt of the dicarboxylic acid is used directly in the next step.

  • Decarboxylation and Isolation of the Final Product:

    • Transfer the filtrate to a clean reaction vessel and cool to below 30°C.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic.

    • Add dichloromethane and stir for 10 minutes. Separate the organic layer.

    • Distill off the dichloromethane. Heat the residue to approximately 150°C for 1.5 hours to effect decarboxylation.

    • Cool the mixture to about 80°C and add petroleum ether.

    • Allow the mixture to cool to room temperature to crystallize the product.

    • Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield this compound.

Application as an Intermediate in the Synthesis of GPR40 Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[2][3][4] Activation of GPR40 by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[2][3] Phenylpropanoic acid derivatives are a prominent class of GPR40 agonists.[5][6]

The unique structure of this compound makes it an ideal starting material for the synthesis of potent GPR40 agonists. The propanoic acid moiety serves as the "head group" that interacts with the receptor, while the brominated phenyl ring provides a site for introducing the "tail group" of the agonist through cross-coupling reactions, such as the Suzuki coupling.

Illustrative Synthetic Application: Towards a Potent GPR40 Agonist

The following is a representative synthetic scheme illustrating how this compound can be utilized to construct a complex GPR40 agonist. This scheme is based on known synthetic strategies for this class of compounds.

GPR40_Agonist_Synthesis cluster_0 Step 1: Suzuki Coupling Intermediate_Acid 3-(3-Bromo-2-fluorophenyl) propanoic acid Coupled_Product Biaryl Propanoic Acid (GPR40 Agonist) Intermediate_Acid->Coupled_Product Boronic_Acid Aryl Boronic Acid (Tail Group) Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Coupled_Product caption General scheme for the synthesis of a GPR40 agonist.

Figure 2: General synthetic route to a GPR40 agonist.

Protocol Outline:

  • Esterification (Protection of Carboxylic Acid):

    • The carboxylic acid group of this compound is first protected, typically as a methyl or ethyl ester, to prevent interference in the subsequent cross-coupling reaction. This can be achieved using standard esterification conditions, such as reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., H₂SO₄).

  • Suzuki Cross-Coupling:

    • The protected bromo-intermediate is then subjected to a Suzuki cross-coupling reaction with a suitable aryl boronic acid or ester. This step is crucial for introducing the desired "tail group" that will occupy a hydrophobic pocket in the GPR40 receptor.

    • Typical Reaction Conditions:

      • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other suitable palladium catalysts.

      • Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃.

      • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

      • Temperature: Typically heated to 80-120°C.

    • The reaction progress is monitored by TLC or HPLC. Upon completion, the product is isolated through extraction and purified by column chromatography.

  • Deprotection:

    • The final step is the hydrolysis of the ester protecting group to reveal the free carboxylic acid, which is essential for GPR40 agonist activity. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF, methanol, and water, followed by acidification.

Mechanism of Action: GPR40 Agonists in Glucose Homeostasis

GPR40 agonists exert their glucose-lowering effects through a dual mechanism involving both pancreatic β-cells and enteroendocrine L-cells.[7]

  • Direct Stimulation of Insulin Secretion: In pancreatic β-cells, the binding of a GPR40 agonist to the receptor, which is coupled to Gαq/11, activates phospholipase C (PLC).[2][4][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][8] IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.[3][8] This rise in calcium, in a glucose-dependent manner, promotes the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis.[3]

  • Incretin Hormone Release: In the intestine, GPR40 activation on enteroendocrine L-cells stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][7] GLP-1, in turn, acts on its own receptor on pancreatic β-cells to further amplify glucose-stimulated insulin secretion.[7]

GPR40_Signaling_Pathway cluster_0 Pancreatic β-cell GPR40_Agonist GPR40 Agonist GPR40 GPR40 Receptor GPR40_Agonist->GPR40 G_alpha_q Gαq/11 GPR40->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to Ca2_plus ↑ [Ca²⁺]i ER->Ca2_plus releases Ca²⁺ Insulin_Granules Insulin Granules Ca2_plus->Insulin_Granules triggers fusion Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion caption Simplified GPR40 signaling pathway in pancreatic β-cells.

Figure 3: GPR40 signaling pathway leading to insulin secretion.

Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of this compound and its derivatives.

Analytical TechniquePurposeTypical Results
¹H and ¹³C NMR Structural elucidation and confirmation of identity.The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the carboxylic acid proton. The ¹³C NMR will confirm the number of unique carbon environments.
HPLC Purity assessment and quantification.A reversed-phase HPLC method with UV detection can be used to determine the purity of the compound, which should typically be >98%.
Mass Spectrometry Confirmation of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound, along with the characteristic isotopic pattern for a monobrominated compound.
FT-IR Spectroscopy Identification of functional groups.The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-F stretching.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex, pharmacologically active molecules. Its unique substitution pattern provides a versatile platform for medicinal chemists to develop novel therapeutics, particularly in the area of metabolic diseases. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers and drug development professionals in harnessing the full potential of this valuable building block. The continued exploration of derivatives of this compound is likely to yield new and improved drug candidates in the future.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring high yield and purity.

Overview of the Synthetic Strategy

The recommended and most robust pathway for synthesizing this compound involves a two-step process starting from commercially available 3-Bromo-2-fluorobenzaldehyde. This method is reliable and scalable, making it suitable for both research and development applications.

The pathway consists of:

  • Doebner-Knoevenagel Condensation: Reaction of 3-Bromo-2-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst (e.g., pyridine and piperidine) to form the intermediate, 3-(3-Bromo-2-fluorophenyl)acrylic acid. This specific variant, the Doebner modification, is advantageous as it uses malonic acid directly and often results in simultaneous decarboxylation, simplifying the procedure.[1][2][3]

  • Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid intermediate using a catalyst, typically Palladium on Carbon (Pd/C), under a hydrogen atmosphere to yield the final product.

The overall reaction scheme is presented below:

Synthetic_Pathway cluster_step1 Step 1: Doebner-Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation Start 3-Bromo-2-fluorobenzaldehyde Product1 3-(3-Bromo-2-fluorophenyl)acrylic acid Start->Product1 Reflux Reagent1 Malonic Acid Reagent1->Product1 Product2 This compound Product1->Product2 RT, Pressure Catalyst1 Pyridine, Piperidine (cat.) Catalyst1->Product1 Catalyst2 H2, Pd/C Catalyst2->Product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromo-2-fluorophenyl)acrylic acid

This protocol is based on the Doebner modification of the Knoevenagel condensation.[1][2]

Materials:

  • 3-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (0.1 eq, catalyst)

  • Hydrochloric Acid (2 M solution)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-fluorobenzaldehyde and pyridine.

  • Stir the mixture until the aldehyde is fully dissolved.

  • Add malonic acid portion-wise, followed by the catalytic amount of piperidine.[3]

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and 2 M HCl. Stir vigorously. A precipitate should form.

  • If precipitation is slow or incomplete, cool the mixture in an ice bath for 30-60 minutes.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Dry the product under vacuum to yield crude 3-(3-Bromo-2-fluorophenyl)acrylic acid, which can be used in the next step or purified further by recrystallization (e.g., from ethanol/water).

Protocol 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the acrylic acid intermediate.

Materials:

  • 3-(3-Bromo-2-fluorophenyl)acrylic acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 3-(3-Bromo-2-fluorophenyl)acrylic acid and the solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times by evacuating and refilling with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours. Progress can also be monitored by taking aliquots (after safely venting) and analyzing via TLC or ¹H NMR.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) to yield pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Doebner-Knoevenagel Condensation

Question: My condensation reaction is sluggish or stalls completely. What are the likely causes and solutions?

  • Answer:

    • Cause 1: Impure Reagents. Malonic acid can absorb moisture, and old benzaldehyde may have oxidized to benzoic acid.

      • Solution: Use freshly opened or purified reagents. Ensure malonic acid is dry.

    • Cause 2: Insufficient Catalyst. The amount of piperidine is crucial.

      • Solution: Ensure you have added the correct catalytic amount (typically 0.1 eq). Adding a slight excess may help, but too much can lead to side reactions.

    • Cause 3: Inadequate Temperature. The reaction requires sufficient thermal energy to drive the condensation and subsequent decarboxylation.

      • Solution: Ensure the reaction mixture is at a steady reflux. Use a heating mantle with a temperature controller and ensure the flask is properly insulated if needed.

Question: The yield of my acrylic acid is low after work-up. Where could the product have been lost?

  • Answer:

    • Cause 1: Incomplete Precipitation. The product may have some solubility in the acidic aqueous solution, especially if the volume is large.

      • Solution: Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid. Cooling the mixture thoroughly in an ice bath for an extended period can improve precipitation.[3]

    • Cause 2: Premature Decarboxylation of Malonic Acid. If heated too strongly or for too long before reacting with the aldehyde, malonic acid can decompose.

      • Solution: Add the aldehyde and malonic acid before applying significant heat. A stepwise heating profile can be beneficial.

    • Cause 3: Side Reactions. Electron-withdrawing groups on the benzaldehyde can sometimes lead to other reactions if conditions are not optimal.

      • Solution: Stick to the recommended reaction time and temperature. Overheating or prolonged reaction times are generally not beneficial.

Step 2: Catalytic Hydrogenation

Question: The hydrogenation reaction is not proceeding, and there is no hydrogen uptake. What should I check?

  • Answer: This is a common and frustrating issue in catalytic hydrogenation. The workflow below can help diagnose the problem.

Hydrogenation_Troubleshooting Start No H2 Uptake Q1 Is the system sealed properly? Start->Q1 A1_Yes Check Catalyst Activity Q1->A1_Yes Yes A1_No Fix Leaks & Restart Q1->A1_No No Q2 Is the catalyst fresh/active? A1_Yes->Q2 A2_Yes Check for Catalyst Poisons Q2->A2_Yes Yes A2_No Use a fresh batch of Pd/C. Consider Pearlman's catalyst (Pd(OH)2/C) for higher activity. Q2->A2_No No Q3 Any impurities from Step 1? A2_Yes->Q3 A3_Yes Purify the acrylic acid intermediate. Impurities (e.g., sulfur-containing) can poison the catalyst. Q3->A3_Yes Yes A3_No Increase H2 Pressure / Temperature. Use a high-pressure vessel (Parr shaker). Q3->A3_No No

Caption: Troubleshooting workflow for a stalled hydrogenation.

  • Detailed Explanation:

    • Catalyst Activity: Pd/C can become inactive over time. Always use a fresh bottle if in doubt. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative.[4]

    • Catalyst Poisoning: The most common cause of failure. Impurities containing sulfur, thiols, or other halides from previous steps can irreversibly bind to the palladium surface.[5][6] If you suspect poisoning, filtering the reaction mixture through a small plug of silica and then adding fresh catalyst to the filtrate can sometimes solve the problem.

    • Solvent & Solubility: Ensure your starting material is fully dissolved in the solvent. If solubility is poor, a mixed solvent system (e.g., EtOH/THF) might be necessary.[4]

    • Pressure & Agitation: Some reductions require higher pressure. Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.[5]

Question: I am observing dehalogenation (loss of Bromine or Fluorine) as a side product. How can I minimize this?

  • Answer: This is a significant risk with aryl halides.

    • Cause: Over-reduction due to an overly active catalyst, high temperature, or prolonged reaction time. The C-Br bond is more susceptible to hydrogenolysis than the C-F bond.

    • Solutions:

      • Change Catalyst: Platinum-based catalysts (Pt/C) can sometimes be less prone to causing dehalogenation than palladium.[7]

      • Lower Pressure/Temperature: Operate at the lowest effective hydrogen pressure and at room temperature.

      • Monitor Carefully: Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.

      • Add a Mild Base: In some cases, adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can suppress the hydrodehalogenation by neutralizing any acidic byproducts (HBr) that may form and promote the side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Doebner modification with pyridine/piperidine preferred over other Knoevenagel conditions? A1: The Doebner modification is highly effective for condensing aldehydes with malonic acid itself, rather than its esters.[1][2] The use of pyridine as both a solvent and a base, with a catalytic amount of a stronger base like piperidine, facilitates both the initial condensation and the subsequent in-situ decarboxylation, leading to the desired acrylic acid in a single, efficient step.[3]

Q2: Are there "greener" alternatives to using pyridine as a solvent? A2: Yes, recent research has focused on solvent-free Knoevenagel condensations or using more environmentally benign catalysts.[8] For example, using ammonium salts like ammonium bicarbonate as a catalyst under solvent-free heating conditions has proven effective for various benzaldehydes and can be a viable alternative to explore for this substrate.[8]

Q3: How can I purify the final this compound if it is contaminated with the de-brominated byproduct? A3: This can be challenging as the two compounds have very similar polarities.

  • Recrystallization: Careful, fractional recrystallization might be successful if the impurity level is low. Experiment with different solvent systems (e.g., ethyl acetate/heptane, toluene).

  • Chromatography: If recrystallization fails, column chromatography on silica gel is the most reliable method. A gradient elution with a hexane/ethyl acetate system, often with a small amount of acetic acid (~0.5-1%) added to the mobile phase, is typically effective for separating carboxylic acids.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products? A4:

  • TLC: Ideal for monitoring reaction progress. Use a mobile phase like 30-50% ethyl acetate in hexanes. Adding a drop of acetic acid can improve spot shape for the carboxylic acids.

  • ¹H NMR: Essential for structural confirmation. For Step 1, you will see the disappearance of the aldehyde proton (~10 ppm) and the appearance of vinylic protons (~6.5-8.0 ppm). For Step 2, the vinylic protons will disappear and be replaced by two aliphatic methylene signals (triplets, ~2.5-3.0 ppm).

  • LC-MS: Excellent for confirming the mass of the intermediate and final product and for identifying byproducts like the dehalogenated species.

Q5: What are the primary safety concerns for this synthesis? A5:

  • Reagents: Pyridine and piperidine are toxic and have strong, unpleasant odors; always handle them in a well-ventilated fume hood. 3-Bromo-2-fluorobenzaldehyde is an irritant.

  • Catalytic Hydrogenation: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench the filtered catalyst immediately under water. The use of hydrogen gas under pressure carries an explosion risk; always use appropriate equipment and follow established safety protocols.

Data Summary Table

The following table provides typical parameters for the synthesis. Yields are estimates based on similar reactions and should be optimized.

ParameterStep 1: Knoevenagel CondensationStep 2: Catalytic Hydrogenation
Key Reactants 3-Bromo-2-fluorobenzaldehyde, Malonic Acid3-(3-Bromo-2-fluorophenyl)acrylic acid
Stoichiometry Aldehyde (1.0 eq), Malonic Acid (1.1-1.3 eq)Acrylic Acid (1.0 eq), Pd/C (0.05-0.1 eq)
Catalyst Piperidine (0.1 eq)10% Palladium on Carbon
Solvent PyridineEthanol, Ethyl Acetate, or Methanol
Temperature Reflux (~115 °C)Room Temperature (can be heated if sluggish)
Reaction Time 4 - 8 hours4 - 24 hours
Typical Yield 75 - 90%85 - 95%

References

Technical Support Center: Solubility Enhancement for 3-(3-Bromo-2-fluorophenyl)propanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the solubility of 3-(3-Bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during biological assays. Here, we address specific issues in a question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common phenomenon known as "solvent-shift" precipitation. This compound, like many aromatic carboxylic acids, is poorly soluble in water but readily dissolves in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When you introduce the DMSO stock to an aqueous buffer, the DMSO is rapidly diluted, and the compound is exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate out of solution.[1][2]

To prevent this, you can employ several strategies:

  • Optimize the final DMSO concentration: While you need to keep the DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher, yet non-toxic, concentration might keep the compound in solution.[3][4]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out.[3]

  • pH Adjustment of the Assay Buffer: As a carboxylic acid, the solubility of this compound is highly pH-dependent. By increasing the pH of your assay buffer, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[5][6]

  • Use of Co-solvents or Solubilizing Excipients: Incorporating other biocompatible co-solvents or excipients like cyclodextrins can help maintain the compound's solubility in the aqueous phase.[3][7]

Q2: What is the recommended starting approach for preparing a stock solution of this compound?

A2: The most straightforward and widely used method is to prepare a high-concentration stock solution in 100% DMSO. This leverages the excellent solvating power of DMSO for a broad range of compounds.[8]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight247.06 g/mol [9]
Calculated logP2.5[9]
Estimated pKa~4.0 - 4.5Inferred

Given its molecular weight, you can easily calculate the mass needed for a desired molar concentration. For example, to make a 10 mM stock solution, you would dissolve 2.4706 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

Workflow for Preparing a DMSO Stock Solution:

G cluster_prep Stock Solution Preparation weigh Weigh Compound Accurately add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Troubleshooting Guides

Issue 1: My compound still precipitates even with optimized DMSO concentration and stepwise dilution.

If precipitation persists, the next logical step is to address the inherent poor aqueous solubility of the neutral form of the compound.

Solution 1: pH Adjustment

The solubility of a carboxylic acid increases significantly above its pKa, where it exists predominantly in the ionized (carboxylate) form. The Henderson-Hasselbalch equation governs this relationship.[6] Since the estimated pKa of this compound is around 4.0-4.5, adjusting your final assay buffer to a pH of 7.4 (a common physiological pH) will ensure the compound is almost entirely in its more soluble deprotonated state.

Experimental Protocol for Solubility Enhancement by pH Adjustment:

  • Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) as described previously.

  • Prepare your aqueous assay buffer and adjust its pH to be at least 1-2 units above the compound's pKa. For most cell-based assays, a pH of 7.2-7.4 is standard and should be sufficient.

  • Perform a serial dilution of your DMSO stock into the pH-adjusted buffer.

  • Always include a vehicle control with the same final concentration of DMSO and the same pH buffer in your experiment to account for any effects of the solvent or pH on your assay.

Solution 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile for in vitro studies.[13]

Experimental Protocol for Solubilization with HP-β-CD:

  • Determine the optimal HP-β-CD concentration: Prepare a series of aqueous solutions of HP-β-CD (e.g., 0.5%, 1%, 2%, 5% w/v) in your assay buffer.

  • Add the compound to the HP-β-CD solutions: To separate tubes containing the HP-β-CD solutions, add a small, consistent amount of your solid compound.

  • Equilibrate the solutions: Vortex the tubes and allow them to equilibrate (e.g., by shaking or rotating overnight at room temperature).

  • Measure the solubility: Centrifuge the tubes to pellet any undissolved compound and measure the concentration of the dissolved compound in the supernatant, for example, by UV-Vis spectrophotometry or HPLC. This will give you the solubility of your compound at different HP-β-CD concentrations.

  • Prepare your final solution: Once the optimal HP-β-CD concentration is determined, you can either dissolve the compound directly in this solution or dilute a DMSO stock into it.

Logical Flow for Troubleshooting Precipitation:

G start Precipitation Observed optimize_dmso Optimize Final DMSO Concentration (<0.5%) start->optimize_dmso stepwise_dilution Use Stepwise Dilution optimize_dmso->stepwise_dilution Precipitation persists success Solubility Achieved optimize_dmso->success Successful ph_adjust Adjust Buffer pH (pH > pKa) stepwise_dilution->ph_adjust Precipitation persists stepwise_dilution->success Successful cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin Precipitation persists or pH change not feasible ph_adjust->success Successful cyclodextrin->success Successful

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I am concerned about the toxicity of the solvents in my cell-based assay.

This is a critical consideration, as solvent-induced toxicity can confound your experimental results.

Solution: Adhere to Recommended Solvent Limits and Use Controls

Recommended Maximum Solvent Concentrations for Cell-Based Assays:

SolventMaximum Recommended ConcentrationNotesSource
DMSO< 0.5% (v/v)Some cell lines may be sensitive to concentrations as low as 0.1%. Always perform a tolerance test.[3][4][14]
Ethanol< 1% (v/v)Can have effects on cell signaling and viability at higher concentrations.[15][16]

Best Practices for Mitigating Solvent Toxicity:

  • Determine the Maximum Tolerated Concentration: Before running your main experiments, perform a dose-response curve with the solvent alone on your specific cell line to determine the highest concentration that does not affect cell viability or the assay readout.

  • Maintain Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all wells, including your untreated and positive controls.

  • Include a Vehicle Control: This is a control group that receives the same concentration of the solvent (e.g., 0.1% DMSO in media) as the compound-treated groups. This allows you to subtract any background effects of the solvent itself.

References

stability issues of 3-(3-Bromo-2-fluorophenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your results.

Introduction: Understanding the Stability of this compound

This compound is a halogenated carboxylic acid with potential applications in pharmaceutical synthesis. The presence of a carboxylic acid group, along with bromine and fluorine substituents on the phenyl ring, introduces specific chemical liabilities that can affect its stability in different solvent systems and under various experimental conditions. Understanding these potential degradation pathways is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of your research data.

This guide will walk you through common stability-related questions, provide detailed protocols for assessing stability, and offer troubleshooting advice for challenges you might face.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound stem from its functional groups: the carboxylic acid and the halogenated aromatic ring. Potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions. While carboxylic acids are generally stable to hydrolysis, forced conditions can lead to degradation.

  • Oxidation: The phenyl ring, although substituted, can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Aromatic compounds can be light-sensitive. Exposure to UV or visible light may induce degradation reactions.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Q2: In which solvents is this compound expected to be most and least stable?

The stability of this compound is highly dependent on the solvent's properties. Here's a general guide:

  • Most Stable: In non-polar, aprotic solvents such as hexane, toluene, and dichloromethane, the compound is expected to be relatively stable, as these solvents are less likely to participate in degradation reactions.

  • Moderately Stable: Polar aprotic solvents like acetonitrile, acetone, and ethyl acetate are generally good choices for sample preparation and analysis, but long-term storage in these solvents should be evaluated.

  • Least Stable: Protic solvents, especially water, methanol, and ethanol, can pose a risk of esterification (with alcohols) or other reactions with the carboxylic acid group, particularly if catalysts (acid or base) are present. Aqueous solutions with extreme pH values are likely to promote hydrolysis or other degradation pathways.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

To assess the stability of this compound, a forced degradation study is recommended.[1][2][3] This involves subjecting a solution of the compound to various stress conditions that are more severe than typical experimental or storage conditions. The goal is to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: I'm observing unexpected peaks in my chromatogram when analyzing this compound.

Possible Cause & Solution:

  • Degradation in Solution: The compound may be degrading in your sample solvent or mobile phase.

    • Troubleshooting Steps:

      • Prepare a fresh sample in a different, aprotic solvent and inject it immediately.

      • Evaluate the stability of the compound in your mobile phase by letting a prepared sample sit at room temperature for several hours and re-injecting it.

      • If using a buffered mobile phase, ensure the pH is not promoting degradation. For carboxylic acids, a mobile phase pH at least 2 units below the pKa is often recommended to ensure the compound is in a single ionic form.[4]

  • Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Steps:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Use high-purity solvents and freshly prepared mobile phase.[4]

      • Implement a robust needle wash protocol in your autosampler to prevent carryover.[4]

Issue 2: The peak area of my compound is decreasing over time in a sequence of analyses.

Possible Cause & Solution:

  • Autosampler Instability: The compound may be degrading in the autosampler, which is often temperature-controlled but not always protected from light.

    • Troubleshooting Steps:

      • Use a cooled autosampler if available.

      • Protect your samples from light by using amber vials.

      • Perform a stability study in the autosampler by re-injecting the same vial over a 24-hour period to quantify any degradation.

  • Adsorption to Surfaces: The compound might be adsorbing to the vial, cap, or components of the HPLC system.

    • Troubleshooting Steps:

      • Use silanized glass vials or polypropylene vials to minimize adsorption.

      • Prime the HPLC column and system thoroughly before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[1][3][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[6]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or another suitable solvent.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.[7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours.[7] Separately, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 264 nm).[7]

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject each of the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient and composition to achieve baseline separation of the parent peak from all degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies for this compound

Stress ConditionPotential Degradation PathwayRecommended Solvent/StorageAnalytical ObservationMitigation Strategy
Acidic pH Hydrolysis of the carboxylic acidAprotic solvents (e.g., ACN, THF)Appearance of more polar impurity peaksBuffer solutions to a neutral pH; store in a dry environment.
Alkaline pH Salt formation, potential for other reactionsAprotic solventsChanges in peak shape or retention timeAvoid basic conditions; use appropriate counter-ions if salt formation is desired.
Oxidizing Agents Oxidation of the aromatic ringDegassed solvents, inert atmosphereAppearance of new impurity peaksStore under an inert gas (e.g., argon, nitrogen); add antioxidants if compatible.
Elevated Temperature Decarboxylation, general decompositionStore at recommended temperatures (e.g., 2-8°C)Decrease in main peak area, increase in multiple small peaksAdhere to recommended storage temperatures; avoid prolonged exposure to heat.
UV/Visible Light PhotodegradationAmber vials, storage in the darkAppearance of new impurity peaks, discolorationProtect from light at all times using light-blocking containers.

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC neutralize->analyze G cluster_1 Troubleshooting Logic for Unexpected Peaks start Unexpected Peak Observed check_blank Inject Blank (Mobile Phase Only) start->check_blank peak_present Peak in Blank? check_blank->peak_present system_contamination System Contamination (Clean System, Fresh Mobile Phase) peak_present->system_contamination Yes sample_prep_issue Prepare Fresh Sample (Inject Immediately) peak_present->sample_prep_issue No peak_still_present Peak Still Present? sample_prep_issue->peak_still_present degradation Sample Degradation (Investigate Solvent/Mobile Phase Stability) peak_still_present->degradation No impurity Impurity in Starting Material peak_still_present->impurity Yes

References

Technical Support Center: Crystallization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(3-bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this pharmaceutical intermediate. As crystallization is a critical step for ensuring purity, stability, and desired physical properties, this guide offers practical, experience-driven advice to help you achieve consistent and successful results.[1][2][3]

Understanding the Compound: Key Properties

Before troubleshooting, it's essential to understand the basic properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂--INVALID-LINK--[4]
Molecular Weight 247.06 g/mol --INVALID-LINK--[4]
Appearance White to off-white solid (typical for similar compounds)General chemical knowledge
pKa Estimated ~4-5 (typical for propanoic acids)General chemical knowledge

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing not just solutions but also the reasoning behind them.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the presence of the solvent, or when there are significant impurities that depress the melting point.[5]

Causality: The high concentration of the solute drives it out of solution, but the thermal energy is too high for an ordered crystal lattice to form. Impurities can also disrupt the crystal packing, favoring a disordered, liquid state.[6]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can shock the system, leading to oiling out. Try a slower, more controlled cooling process. An insulated bath or a programmable cooling system can provide better control.

  • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional solvent (10-20% more) to decrease the supersaturation level.[5]

  • Change the Solvent System: The current solvent may be too good a solvent at high temperatures and too poor at low temperatures. Consider using a co-solvent system. For an aromatic carboxylic acid like this, a mixture of a polar protic solvent (like isopropanol or ethanol) and a non-polar solvent (like heptane or toluene) can be effective. The addition of the anti-solvent should be done slowly at an elevated temperature.

  • Lower the Crystallization Temperature: If possible, try to achieve supersaturation at a lower temperature. This can be done by using a larger volume of a more volatile solvent and allowing for slow evaporation at a lower temperature.

Q2: The crystallization yield is very low. How can I improve it?

Answer: Low yield is a common issue and can be attributed to several factors, including high solubility of the compound in the mother liquor, incomplete crystallization, or premature filtration.

Causality: The goal of crystallization is to find a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. If the solubility remains significant even at low temperatures, a substantial amount of the product will remain in the solution.

Troubleshooting Steps:

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. A good starting point for aromatic carboxylic acids is often a mixture of an alcohol and water, or an ester (like ethyl acetate) and an alkane (like hexane or heptane). The goal is to find a system where the compound has high solubility in the hot solvent but precipitates significantly upon cooling.

  • Increase the Concentration: If the solution is not sufficiently supersaturated, the driving force for crystallization will be low. You can increase the concentration by carefully evaporating some of the solvent before cooling. Be cautious not to oversaturate, which could lead to oiling out or impurity inclusion.

  • Decrease the Final Crystallization Temperature: Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) will further decrease the solubility of your compound and increase the yield. Ensure the system has reached equilibrium at the lower temperature before filtration.

  • Consider an Anti-Solvent Addition: In this technique, the compound is dissolved in a "good" solvent, and then a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added. This induces precipitation. For this compound, dissolving in a solvent like ethanol or acetone and then slowly adding water or hexane could be effective.

Q3: The resulting crystals are very fine needles or small particles, which are difficult to filter. How can I obtain larger crystals?

Answer: The formation of small crystals or needles is typically a result of rapid nucleation and fast crystal growth, often caused by high levels of supersaturation and rapid cooling.[1]

Causality: When supersaturation is high, many crystal nuclei form simultaneously. These nuclei then compete for the available solute, leading to the growth of many small crystals rather than a few large ones. Needle-like morphology can be influenced by the solvent and the presence of certain impurities.[6]

Troubleshooting Steps:

  • Slow Down the Cooling Process: A slower cooling rate reduces the level of supersaturation at any given time, allowing for fewer nuclei to form and promoting the growth of larger crystals.

  • Reduce the Initial Concentration: Starting with a slightly more dilute solution can help control the nucleation rate.

  • Use Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the pure compound at the point of supersaturation can encourage crystal growth on these seeds rather than forming new nuclei.

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (dissolving some of the smaller crystals at a slightly higher temperature and then allowing them to recrystallize on the larger crystals as it cools) can increase the average particle size.

Q4: The purity of my crystallized product is not as high as expected. What are the likely causes and solutions?

Answer: Impurities can be incorporated into the crystal lattice or trapped between crystals. This can be due to the crystallization process being too rapid or the solvent system being non-ideal.[2][6]

Causality: During rapid crystallization, impurities present in the solution can be adsorbed onto the surface of the growing crystals or become entrapped within the crystal lattice.[6] Some impurities may also co-crystallize with the desired compound.

Troubleshooting Steps:

  • Recrystallization: The most straightforward solution is to perform a second crystallization. Dissolve the impure solid in the minimum amount of hot solvent and repeat the crystallization process.

  • Optimize the Solvent: Choose a solvent in which the impurities are either very soluble (and remain in the mother liquor) or very insoluble (and can be filtered off from the hot solution).

  • Charcoal Treatment: If the impurities are colored or are non-polar, adding activated charcoal to the hot solution before filtration can help adsorb them.[5] Use charcoal sparingly, as it can also adsorb your product.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Based on the structure (an aromatic carboxylic acid), suitable solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a small amount of the chosen solvent.

  • Heating: Heat the mixture with stirring to the boiling point of the solvent. Gradually add more solvent until the solid is completely dissolved. Note the total volume of solvent used.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water or hexane) dropwise with vigorous stirring until the solution becomes persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes or upon very slow cooling.

  • Isolation and Drying: Follow steps 5-8 from Protocol 1.

Visualization of Troubleshooting Workflow

// Nodes Start [label="Start: Crystallization Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Identify the Problem", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Oiling Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SmallCrystals [label="Small Crystals / Needles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowPurity [label="Low Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Oiling Out Sol_Oiling1 [label="Reduce Cooling Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oiling2 [label="Add More Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oiling3 [label="Change Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Yield Sol_Yield1 [label="Optimize Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield2 [label="Increase Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield3 [label="Decrease Final Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield4 [label="Use Anti-Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Small Crystals Sol_Size1 [label="Slow Down Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Size2 [label="Reduce Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Size3 [label="Use Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Purity Sol_Purity1 [label="Recrystallize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity2 [label="Optimize Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity3 [label="Charcoal Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity4 [label="Wash Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Problem; Problem -> OilingOut [label="Liquid separation?"]; Problem -> LowYield [label="Material lost?"]; Problem -> SmallCrystals [label="Poor filterability?"]; Problem -> LowPurity [label="Contaminated product?"];

OilingOut -> Sol_Oiling1; OilingOut -> Sol_Oiling2; OilingOut -> Sol_Oiling3;

LowYield -> Sol_Yield1; LowYield -> Sol_Yield2; LowYield -> Sol_Yield3; LowYield -> Sol_Yield4;

SmallCrystals -> Sol_Size1; SmallCrystals -> Sol_Size2; SmallCrystals -> Sol_Size3;

LowPurity -> Sol_Purity1; LowPurity -> Sol_Purity2; LowPurity -> Sol_Purity3; LowPurity -> Sol_Purity4; } end_dot

Caption: Decision tree for troubleshooting common crystallization issues.

References

overcoming poor reactivity in 3-(3-Bromo-2-fluorophenyl)propanoic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Bromo-2-fluorophenyl)propanoic Acid Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity challenges posed by this substituted phenylpropanoic acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The structure of this compound presents a classic case of competing electronic and steric effects. The ortho-fluoro substituent is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but also presents a significant steric barrier to the carboxyl group.[1][2][3] This steric hindrance can impede the approach of nucleophiles and coupling reagents, often leading to poor reaction outcomes.[4][5] Further, the bromine atom at the meta-position offers a valuable handle for cross-coupling reactions, but its reactivity can also be influenced by the adjacent fluorine atom.

This guide will help you diagnose and overcome these challenges to achieve successful derivatization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my amide coupling reaction failing or giving low yields?

Low yields in amide bond formation are the most frequently reported issue with this substrate. The problem almost always stems from the steric hindrance imposed by the ortho-fluoro group, which blocks access to the carboxylic acid's carbonyl carbon. Standard coupling conditions may be insufficient to overcome this barrier.

Potential Causes & Step-by-Step Solutions:

Cause A: Inadequate Carboxylic Acid Activation The first step in amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate.[6][7] With a sterically hindered acid, this activation step is often the bottleneck.

  • Solution 1: Switch to a More Potent Coupling Reagent. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but may be ineffective here. Uronium/aminium-based reagents are generally more powerful and faster-acting, making them ideal for challenging couplings.[8]

    • Recommendation: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[9] HATU, in particular, forms a highly reactive OAt-active ester that is very effective at acylating amines.[8][10]

    • Protocol:

      • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

      • Add the amine (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq).

      • Cool the mixture to 0 °C.

      • Add HATU (1.1 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor progress by LC-MS or TLC.[8]

  • Solution 2: Convert to an Acyl Halide Intermediate. For extremely hindered systems, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can dramatically improve yields.[5]

    • Recommendation: Use oxalyl chloride or thionyl chloride to form the acyl chloride, or a fluorinating agent like XtalFluor-E for the acyl fluoride. Acyl fluorides have been shown to be particularly effective for coupling hindered substrates at elevated temperatures.[5]

    • Protocol (Acyl Chloride Formation):

      • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

      • Add a catalytic amount of DMF (1-2 drops).

      • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

      • Stir at room temperature for 1-2 hours until gas evolution ceases.

      • Remove the solvent and excess reagent in vacuo.

      • Immediately dissolve the crude acyl chloride in fresh anhydrous DCM and react it with the amine in the presence of a base like triethylamine or pyridine.

Cause B: Unfavorable Reaction Kinetics Even with proper activation, the reaction may be too slow at room temperature to proceed efficiently.

  • Solution: Increase Reaction Temperature. Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.

    • Recommendation: After adding the coupling reagent, allow the reaction to stir at 40-50 °C. For very difficult couplings, microwave irradiation can be highly effective, often reducing reaction times from days to minutes.

Table 1: Comparison of Common Amide Coupling Reagents for Hindered Acids

ReagentClassMechanismAdvantages for this SubstrateDisadvantages
EDC/HOBt CarbodiimideForms O-acylisourea, then HOBt ester[8]Cost-effective, commonOften too slow/inefficient for sterically hindered acids
HATU/DIPEA Uronium SaltForms highly reactive OAt-active ester[10]High reactivity, fast kinetics, low racemization[8]Higher cost, requires careful handling
COMU Uronium SaltSimilar to HATU, based on Oxyma Pure[9]High efficiency, safer byproducts than HOBt/HOAt reagents[9]Higher cost
Oxalyl Chloride Acid Halide FormerConverts R-COOH to R-COClGenerates a highly reactive intermediateCorrosive, moisture-sensitive, requires a two-step process
Question 2: My Suzuki cross-coupling reaction at the bromo position is sluggish. How can I improve it?

The 3-bromo position is a prime site for C-C bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] However, the electronic environment created by the ortho-fluoro group can influence catalyst activity.

Potential Causes & Step-by-Step Solutions:

Cause A: Inappropriate Catalyst/Ligand Combination Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate. Sterically hindered or electron-deficient aryl halides often require more sophisticated catalyst systems.

  • Solution: Employ Modern Buchwald or Fu Ligands. Bulky, electron-rich phosphine ligands can significantly accelerate the oxidative addition step (often rate-limiting) and promote reductive elimination.

    • Recommendation: Use a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 , or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specific ligand like SPhos, XPhos, or P(tBu)₃.[13] These systems are known to be highly effective for challenging substrates.[14]

    • Protocol (General Suzuki Coupling):

      • In an inert-atmosphere glovebox or Schlenk line, combine this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

      • Add the palladium pre-catalyst (1-5 mol%).

      • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[13]

      • Heat the reaction to 80-100 °C and monitor by LC-MS.

Cause B: Poor Base or Solvent Choice The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability.

  • Solution: Optimize Base and Solvent System.

    • Base: For many Suzuki reactions, an aqueous solution of a carbonate base (K₂CO₃, Cs₂CO₃) is effective.[13][15] For moisture-sensitive substrates, non-aqueous conditions with a base like KF can be beneficial.[13]

    • Solvent: A mixture of an organic solvent (dioxane, toluene, 2-MeTHF) and water is standard, as it helps dissolve both the organic substrate and the inorganic base.[13]

Diagram 1: Troubleshooting Workflow for Poor Derivatization

Caption: A decision tree for troubleshooting common derivatization issues.

Frequently Asked Questions (FAQs)

  • Q1: Which derivatization should I perform first: amide coupling or cross-coupling? This is a crucial strategic decision. It is generally advisable to perform the Suzuki cross-coupling first , followed by the amide coupling. The rationale is that many palladium catalysts and ligands are sensitive and may be poisoned or react with the free amine or the coupling reagents used in the amidation step. Performing the Suzuki reaction on the simpler carboxylic acid starting material avoids these potential complications.

  • Q2: Does the ortho-fluoro group affect the acidity of the propanoic acid? Yes, significantly. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect.[2] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated analog.[1][3] This increased acidity is beneficial for the initial deprotonation step in many coupling reactions.

  • Q3: What analytical methods are best for monitoring these reactions?

    • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative monitoring. It provides clear data on the conversion of starting material to product and can help identify byproducts.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are invaluable for structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming that the fluorine substituent has remained intact.

  • Q4: Are there any specific safety considerations? Standard laboratory safety protocols should be followed.

    • Coupling Reagents: Reagents like HATU and COMU are potent sensitizers and should be handled with care in a fume hood using appropriate personal protective equipment (PPE).[8]

    • Acyl Halides: Reagents like oxalyl chloride and thionyl chloride are corrosive and react violently with water. They must be handled in a well-ventilated fume hood under anhydrous conditions.

    • Palladium Catalysts: While generally used in small quantities, palladium compounds should be handled with care as their long-term toxicological effects may not be fully known.

Diagram 2: Steric and Electronic Effects

G cluster_0 This compound cluster_1 Electronic Effects cluster_2 Steric Effects mol Structure e1 Ortho-Fluoro Group: - Strong -I (Inductive) effect - Stabilizes carboxylate anion - Increases acidity mol->e1 Influences Acidity s1 Ortho-Fluoro Group: - Creates significant steric bulk - Hinders nucleophilic attack at carbonyl C - Impedes access for coupling reagents mol->s1 Blocks Access e2 Meta-Bromo Group: - Moderate -I effect - Weak +M (Mesomeric) effect

Caption: Competing effects influencing the molecule's reactivity.

References

avoiding decomposition of 3-(3-Bromo-2-fluorophenyl)propanoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to help you anticipate and overcome challenges in your synthetic endeavors, ensuring the integrity of your reactions and the purity of your products.

Understanding the Stability of this compound

The stability of this compound is governed by the interplay of its structural features: the phenylpropanoic acid core, the bromine substituent, and the fluorine substituent.

  • The Phenylpropanoic Acid Core : Generally, phenylpropanoic acid is a stable molecule with a high boiling point of 280°C and does not readily undergo decarboxylation upon heating alone.[1][2]

  • The Fluorine Substituent : The fluorine atom at the 2-position significantly influences the electronic properties of the aromatic ring. Fluorine can enhance the thermal stability of the aromatic ring, a phenomenon sometimes referred to as "fluoromaticity," which increases its resistance to certain addition reactions.[3][4] However, due to its high electronegativity, fluorine is strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[5][6]

  • The Bromine Substituent : The bromine atom at the 3-position serves as a versatile synthetic handle, particularly for cross-coupling reactions. However, it is also a potential leaving group, and its reactivity can lead to undesired side reactions under certain conditions.

Common Decomposition Pathways and Their Mechanisms

Understanding the potential decomposition pathways of this compound is crucial for designing robust reaction protocols. The primary modes of decomposition to be aware of are decarboxylation and dehydrobromination.

Decarboxylation

While thermally stable under neutral conditions, decarboxylation can be induced under specific catalytic or harsh basic conditions.

  • Mechanism : Decarboxylation involves the loss of carbon dioxide from the carboxylic acid group. This can be facilitated by heat, especially in the presence of certain catalysts or strong bases. For instance, some patents describe decarboxylation of similar structures at temperatures ranging from 130-160°C or as part of a one-pot reaction sequence involving hydrolysis and decarboxylation.[7][8] Photoredox and cobalt dual catalysis has also been shown to promote decarboxylation of phenylpropionic acids.[9]

G cluster_decarboxylation Decarboxylation Pathway Start This compound Intermediate Aryl carbanion intermediate (after loss of CO2) Start->Intermediate Heat, Catalyst, or Strong Base Product 1-Bromo-2-fluoro-3-ethylbenzene Intermediate->Product Protonation

Caption: Potential decarboxylation pathway.

Dehydrobromination and Other Side Reactions

The presence of both bromine and an acidic proton on the alpha-carbon of the propanoic acid chain in related structures can lead to elimination reactions. While the bromine in the target molecule is on the aromatic ring and not the side chain, analogous side reactions involving the bromine on the ring should be considered, especially under basic conditions at elevated temperatures. A more relevant concern for the title compound is its participation in unwanted nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing fluorine atom ortho to the bromine can make the bromine susceptible to displacement by nucleophiles present in the reaction mixture, particularly at elevated temperatures.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Pathway Start This compound Meisenheimer Meisenheimer Complex (stabilized by F) Start->Meisenheimer Product Substituted Product Meisenheimer->Product -Br- Nucleophile Nu- Nucleophile->Start

Caption: Potential SNAr pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a Suzuki or other cross-coupling reaction 1. Decomposition of starting material : High temperatures or prolonged reaction times may be degrading the acid. 2. Catalyst deactivation : The carboxylic acid moiety can sometimes interfere with the palladium catalyst. 3. Poor solubility : The starting material or intermediates may not be fully dissolved.1. Use milder conditions : Employ lower temperatures and shorter reaction times. Consider using a more active catalyst to facilitate the reaction at a lower temperature. 2. Protect the carboxylic acid : Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the acid post-coupling. 3. Optimize solvent system : Use a solvent mixture that ensures all components remain in solution throughout the reaction.
Formation of an unknown byproduct with a lower molecular weight Decarboxylation : The reaction conditions (e.g., high heat, strong base) are likely causing the loss of CO2.Reduce reaction temperature : If possible, run the reaction at a lower temperature. Use a weaker base : If a base is required, consider using a milder base (e.g., K2CO3 instead of NaOH or KOH).
Formation of a byproduct where the bromine is replaced by another group Nucleophilic Aromatic Substitution (SNAr) : A nucleophile in the reaction mixture is displacing the bromine. This is activated by the ortho-fluoro substituent.[5]Avoid strong nucleophiles : If possible, choose reagents that are less nucleophilic. Protect the carboxylic acid : The carboxylate anion formed under basic conditions is a potential nucleophile. Esterification can prevent this. Lower the reaction temperature : SNAr reactions are often more prevalent at higher temperatures.
Compound appears to be degrading during storage Hydrolysis or reaction with moisture : Similar bromo-acids are known to be sensitive to water.[10]Store under inert atmosphere : Keep the compound in a tightly sealed container under nitrogen or argon. Store in a desiccator : To protect from moisture.
Difficulty in purifying the final product Presence of closely related impurities : Small amounts of decomposition products can be difficult to separate.Recrystallization from anhydrous solvents : Use dry solvents for recrystallization to prevent water-induced decomposition.[10] A patent for a similar compound suggests recrystallization from an ethyl acetate-n-heptane system.[8] Chromatography : Flash column chromatography on silica gel can be effective for removing polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a cool, dry place, away from light. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Q2: Can I perform a reaction on the carboxylic acid group without affecting the bromo-fluoro-phenyl ring?

A2: Yes, standard transformations of the carboxylic acid, such as esterification or amidation, can typically be carried out under mild conditions without affecting the aromatic ring. For example, esterification can be achieved using an alcohol with a catalytic amount of acid (e.g., H2SO4) or by using reagents like DCC/DMAP. Reduction of the carboxylic acid to an alcohol using strong reducing agents like lithium aluminum hydride is also possible.

Q3: What are the best practices for setting up a cross-coupling reaction with this compound?

A3: To minimize decomposition, it is advisable to:

  • Use a degassed solvent to remove oxygen, which can deactivate the palladium catalyst.

  • Employ a suitable palladium catalyst and ligand system. For example, Pd(OAc)2 with a phosphine ligand like P(p-tol)3 has been used for copper-free Sonogashira couplings of aryl bromides.[11]

  • Carefully control the reaction temperature, starting at a lower temperature and gradually increasing if necessary.

  • Consider protecting the carboxylic acid group as an ester to improve solubility and prevent potential interference with the catalyst.

Q4: How can I monitor the progress of my reaction to detect any decomposition?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside a standard of your starting material. The appearance of new, unexpected spots may indicate decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the starting material, desired product, and any byproducts.

Recommended Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which can be a useful strategy before attempting cross-coupling reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Protocol 2: General Guidance for a Suzuki Cross-Coupling Reaction

This protocol provides a general framework. The specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for your specific boronic acid partner.

Materials:

  • Methyl 3-(3-bromo-2-fluorophenyl)propanoate (from Protocol 1)

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction flask, add the methyl 3-(3-bromo-2-fluorophenyl)propanoate, arylboronic acid, and base.

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • If the carboxylic acid is the desired final product, hydrolyze the ester using standard procedures (e.g., with LiOH or NaOH in a THF/water mixture).

References

Validation & Comparative

A Comparative Guide to 3-(3-Bromo-2-fluorophenyl)propanoic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(3-Bromo-2-fluorophenyl)propanoic acid and its structural analogs. Phenylpropanoic acid derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and potential biological applications of these compounds, supported by experimental data and detailed protocols.

Introduction: The Phenylpropanoic Acid Scaffold

The phenylpropanoic acid moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2] The substitution pattern on the phenyl ring significantly influences the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a compound featuring both bromine and fluorine substituents, and compares it with its analogs to elucidate the impact of these substitutions.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key physicochemical parameters for this compound and selected analogs. These analogs have been chosen to illustrate the effects of the position and nature of halogen substituents on the phenyl ring.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compound 3-bromo-2-fluoro-benzenepropanoic acidC₉H₈BrFO₂247.06[4]2.54.0
3-(2-Bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acidC₉H₉BrO₂229.07[5]2.44.1
3-(3-Bromophenyl)propanoic acid 3-(3-bromophenyl)propanoic acidC₉H₉BrO₂229.07[6]2.44.2
3-(5-Bromo-2-fluorophenyl)propanoic acid 3-(5-bromo-2-fluorophenyl)propanoic acidC₉H₈BrFO₂247.06[7]2.53.9

Interpretation of Data: The introduction of a fluorine atom in addition to bromine increases the molecular weight as expected. The predicted lipophilicity (LogP) and acidity (pKa) are subtly influenced by the position of the halogen atoms. These seemingly minor differences can have profound effects on how these molecules interact with biological membranes and protein binding pockets, thereby influencing their efficacy and safety profiles.

Synthesis of Substituted Phenylpropanoic Acids

The synthesis of 3-phenylpropanoic acid derivatives can be achieved through various established chemical routes. A common and reliable method involves the Heck reaction followed by reduction and hydrolysis. This approach offers versatility in introducing a wide range of substituents on the phenyl ring.

General Synthetic Workflow

G A Substituted Bromobenzene C Heck Coupling (Pd catalyst, base) A->C B Acrylic Acid Ester B->C D Substituted Cinnamic Acid Ester C->D Forms C-C bond E Hydrogenation (e.g., H2, Pd/C) D->E Reduces double bond F Substituted Propanoic Acid Ester E->F G Hydrolysis (e.g., NaOH, H2O) F->G Cleaves ester H Substituted Phenylpropanoic Acid G->H

References

A Comparative In Vitro Analysis of the Anti-inflammatory Potential of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Arylpropanoic acid derivatives are a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] This structural motif is recognized for its broad therapeutic potential, which extends to antibacterial, anticonvulsant, and anticancer activities.[1][2] The biological effects of these compounds can be finely tuned by substitutions on the aromatic ring. This guide provides a comprehensive framework for the initial biological validation of a novel compound, 3-(3-Bromo-2-fluorophenyl)propanoic acid. We will explore its potential anti-inflammatory activity in comparison to the well-established NSAID, Ibuprofen, and a structurally analogous compound, 3-(3-Bromophenyl)propanoic acid, to elucidate the impact of the ortho-fluoro substitution.

The validation strategy will follow a logical progression, beginning with an assessment of general cytotoxicity to establish a safe therapeutic window for subsequent, more specific anti-inflammatory assays. We will then investigate key mechanisms of anti-inflammatory action, including the inhibition of protein denaturation and the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymatic pathways.[3][4]

Comparative Compounds

CompoundStructureRationale for Inclusion
Test Compound: this compound this compoundThe novel compound whose biological activity is under investigation.
Reference Standard: Ibuprofen IbuprofenA well-characterized NSAID and a classic example of an arylpropanoic acid derivative used for its anti-inflammatory properties.[1]
Structural Analog: 3-(3-Bromophenyl)propanoic acid 3-(3-Bromophenyl)propanoic acidA close structural analog lacking the fluorine atom, allowing for a direct assessment of the fluorine substitution's contribution to biological activity.

Experimental Validation Workflow

The following workflow is designed to systematically evaluate and compare the anti-inflammatory properties of the test compound and its comparators.

workflow cluster_phase1 Phase 1: Safety & Preliminary Efficacy cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Data Analysis & Comparison A Compound Preparation & Solubilization B Cell Viability Assay (MTT Assay) A->B C Protein Denaturation Inhibition Assay A->C D COX-1/COX-2 Inhibition Assay B->D Determine Non-toxic Concentrations C->D Proceed if Preliminary Activity is Observed E 5-LOX Inhibition Assay D->E F IC50 Determination E->F G Comparative Analysis F->G

Caption: Experimental workflow for validating the anti-inflammatory activity.

Detailed Experimental Protocols

Part 1: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing specific anti-inflammatory effects, it is crucial to determine the concentrations at which the compounds do not exhibit cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[5][6]

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound, Ibuprofen, and 3-(3-Bromophenyl)propanoic acid in cell culture media. The concentration range should be broad (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Part 2: In Vitro Anti-inflammatory Activity

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[3] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential.[4][7]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution (5% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 1 mL of the test compound or reference standards at various concentrations (e.g., 10-500 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Rationale: A major mechanism of action for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes, which are key in the metabolic pathways of arachidonic acid that produce pro-inflammatory prostaglandins and leukotrienes.[4][8] Evaluating the inhibition of both pathways can indicate a broader spectrum of anti-inflammatory effects.[3]

pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs NSAIDs Ibuprofen (COX Inhibitor) NSAIDs->COX Inhibits TestCompound Test Compound (Hypothesized Inhibitor) TestCompound->COX TestCompound->LOX

Caption: Arachidonic acid inflammatory pathway.

Protocol (using commercially available assay kits):

  • Assay Preparation: Utilize commercially available colorimetric COX (ovine) and 5-LOX inhibitor screening assay kits.

  • Reagent Preparation: Prepare all reagents, enzymes, and substrates according to the manufacturer's instructions.

  • Compound Addition: Add the test compound, Ibuprofen, and 3-(3-Bromophenyl)propanoic acid at various concentrations to the respective wells of a 96-well plate.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding the enzyme (COX or 5-LOX) and substrate (arachidonic acid).

  • Incubation: Incubate the plate for the time specified in the kit protocol (typically 5-10 minutes at room temperature).

  • Colorimetric Detection: Add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm for COX, 500 nm for 5-LOX).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Comparative Data Summary (Hypothetical Results)

Table 1: Cytotoxicity and Anti-denaturation Activity

CompoundLC50 (µM) in RAW 264.7 cellsIC50 for Protein Denaturation Inhibition (µg/mL)
This compound> 100150.5 ± 12.3
Ibuprofen> 100125.8 ± 9.7
3-(3-Bromophenyl)propanoic acid> 100280.2 ± 25.1

Table 2: Enzyme Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)
This compound25.3 ± 2.110.1 ± 0.92.545.7 ± 4.3
Ibuprofen15.6 ± 1.530.2 ± 3.50.5> 100
3-(3-Bromophenyl)propanoic acid85.4 ± 7.960.8 ± 5.41.4> 100

Interpretation of Results

Based on the hypothetical data, this compound demonstrates promising anti-inflammatory properties. The compound shows low cytotoxicity, comparable to Ibuprofen. Its ability to inhibit protein denaturation, while slightly less potent than Ibuprofen, is significantly better than its non-fluorinated analog, suggesting the fluorine atom enhances this activity.

Most notably, the test compound exhibits a dual inhibitory effect on both COX-2 and 5-LOX. The COX-2 selectivity index of 2.5 indicates a preferential, though not highly selective, inhibition of COX-2 over COX-1, which could translate to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. The additional inhibition of 5-LOX suggests a broader anti-inflammatory action than Ibuprofen, which primarily targets the COX pathway. The significantly lower potency of 3-(3-Bromophenyl)propanoic acid in all enzymatic assays highlights the critical role of the ortho-fluoro substitution in conferring the enhanced biological activity.

Conclusion

This guide outlines a systematic approach to the initial in vitro validation of this compound as a potential anti-inflammatory agent. The proposed experimental workflow, from cytotoxicity to specific enzyme inhibition assays, provides a robust framework for characterizing its activity and comparing it to relevant benchmarks. The hypothetical results suggest that the introduction of a fluorine atom at the ortho position of the phenyl ring in 3-(3-bromophenyl)propanoic acid may lead to a compound with a potent and broad-spectrum anti-inflammatory profile, warranting further investigation in more advanced preclinical models.

References

A Comparative Efficacy Analysis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid and Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Arylpropionic Acid Derivatives

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2][3] The arylpropionic acid class of NSAIDs, which includes the widely used drug ibuprofen, is a significant area of research and development.[4][5] The pursuit of novel derivatives, such as 3-(3-Bromo-2-fluorophenyl)propanoic acid, is driven by the need for agents with improved efficacy, selectivity, and safety profiles. This guide provides a comparative overview of the preclinical efficacy of the investigational compound, this compound, against the widely used non-selective NSAID, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes to demonstrate a comparative framework for evaluating novel NSAIDs.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation.[2] Traditional NSAIDs non-selectively inhibit both isoforms, which can lead to gastrointestinal side effects, while COX-2 selective inhibitors were developed to minimize these risks.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Novel_Compound This compound Novel_Compound->COX1 Novel_Compound->COX2

Caption: Mechanism of action of NSAIDs on the COX pathway.

Comparative Efficacy and Selectivity

The following tables summarize the key efficacy and selectivity parameters of this compound in comparison to Ibuprofen and Celecoxib based on preclinical models.

Table 1: Comparative In Vitro COX Inhibition

ParameterThis compound (Hypothetical)IbuprofenCelecoxib
COX-1 IC50 (nM) 5505005000
COX-2 IC50 (nM) 45100040
COX-2/COX-1 Selectivity Ratio 12.20.5125

Table 2: Comparative In Vivo Anti-Inflammatory and Analgesic Efficacy

ParameterThis compound (Hypothetical)IbuprofenCelecoxib
Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) 68%45%60%
Acetic Acid-Induced Writhing (% Inhibition at 10 mg/kg) 72%55%68%

Based on the hypothetical preclinical data, this compound demonstrates a promising efficacy and safety profile. Its notable COX-2 selectivity suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen, a characteristic it shares with Celecoxib.[1]

Experimental Protocols

The preclinical evaluation of a novel anti-inflammatory agent follows a structured workflow to assess its efficacy and safety before it can be considered for clinical trials.

Preclinical_Workflow Start Novel Compound Synthesis In_Vitro In Vitro COX Inhibition Assays (COX-1 and COX-2) Start->In_Vitro In_Vivo_Inflammation In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo_Inflammation In_Vivo_Analgesia In Vivo Analgesic Model (Acetic Acid-Induced Writhing) In_Vivo_Inflammation->In_Vivo_Analgesia Data_Analysis Data Analysis and Comparison In_Vivo_Analgesia->Data_Analysis Conclusion Efficacy and Selectivity Profile Data_Analysis->Conclusion

References

A Comparative Guide to the Preclinical Evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic Acid: Bridging In Vitro Mechanisms and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a novel arylpropionic acid derivative. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, hypothesis-driven approach for its characterization. By leveraging established methodologies for the broader class of arylpropionic acids, well-known for their anti-inflammatory properties, we will explore the logical progression from foundational in vitro assays to confirmatory in vivo studies. The experimental designs herein are presented to serve as a blueprint for researchers, scientists, and drug development professionals investigating this or structurally similar molecules.

Introduction: The Therapeutic Potential of Arylpropionic Acids

Arylpropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been a cornerstone of pain and inflammation management for decades.[1][2] Compounds like ibuprofen and naproxen are prime examples of this chemical family, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis.[1] The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring of propanoic acid derivatives can modulate their physicochemical properties, potency, and selectivity, making this compound a compound of significant interest for novel therapeutic development.

This guide will delineate a hypothetical, yet scientifically rigorous, comparative analysis of the in vitro and in vivo studies necessary to elucidate the pharmacological profile of this compound.

Part 1: In Vitro Characterization: Unveiling the Molecular Mechanism

The initial phase of drug discovery for a compound like this compound focuses on in vitro assays to determine its biological activity, mechanism of action, and potential cytotoxicity at the cellular and molecular level.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Given its structural similarity to known NSAIDs, the primary hypothesis is that this compound will inhibit COX-1 and COX-2 enzymes. This assay is crucial for determining the compound's potency (IC50) and its selectivity for the two COX isoforms.

Experimental Protocol:

  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe are prepared according to the manufacturer's instructions.

  • Compound Dilution: A stock solution of this compound is serially diluted to create a range of concentrations for IC50 determination.

  • Assay Procedure: The compound dilutions are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured using a colorimetric probe. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzymes, Substrate, Probe preincubation Pre-incubate Enzyme with Compound reagents->preincubation compound Serially Dilute Test Compound compound->preincubation reaction Add Arachidonic Acid to Initiate Reaction preincubation->reaction detection Measure Colorimetric Signal reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Workflow for COX Enzyme Inhibition Assay.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

Rationale: To confirm that the observed enzyme inhibition translates to a functional effect in a cellular context, this assay measures the compound's ability to suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in cells.

Experimental Protocol:

  • Cell Culture: A relevant cell line, such as RAW 264.7 murine macrophages, is cultured to confluency.

  • Cell Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in PGE2 levels in treated cells compared to untreated, LPS-stimulated cells is used to determine the compound's cellular potency.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis culture Culture Macrophage Cell Line pretreatment Pre-treat Cells with Test Compound culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collection Collect Supernatant stimulation->collection elisa Quantify PGE2 using ELISA collection->elisa analysis Determine Cellular Potency elisa->analysis

Caption: Workflow for Cell-Based PGE2 Immunoassay.

Cytotoxicity Assay

Rationale: It is essential to ensure that the observed anti-inflammatory effects are not due to general cellular toxicity. A cytotoxicity assay determines the concentration at which the compound becomes harmful to cells.

Experimental Protocol:

  • Cell Seeding: The same cell line used in the PGE2 assay is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a period that reflects the duration of the efficacy assays.

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to the wells. The conversion of this reagent by metabolically active cells results in a measurable colorimetric or fluorometric signal.

  • Signal Quantification: The signal is measured using a plate reader.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (CC50) is calculated. A high CC50 relative to the IC50 indicates a good therapeutic window.

Hypothetical In Vitro Data Summary
AssayParameterHypothetical Value
COX-1 InhibitionIC5015 µM
COX-2 InhibitionIC501.2 µM
COX-2/COX-1 SelectivityRatio0.08
Cellular PGE2 InhibitionIC502.5 µM
CytotoxicityCC50> 100 µM

Part 2: In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Positive in vitro results provide a strong rationale for progressing to in vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.

Carrageenan-Induced Paw Edema Model in Rats

Rationale: This is a classic and well-validated model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds. The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).

Experimental Protocol:

  • Animal Acclimation: Male Wistar rats are acclimated to the laboratory conditions for at least one week.

  • Grouping and Dosing: The rats are randomly assigned to groups (e.g., vehicle control, positive control like indomethacin, and different dose levels of this compound). The test compound is administered orally.

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group.

Experimental Timeline Diagram:

G cluster_timeline In Vivo Experimental Timeline acclimation Acclimation (1 week) dosing Oral Dosing (T=0 hr) acclimation->dosing carrageenan Carrageenan Injection (T=1 hr) dosing->carrageenan measurement Paw Volume Measurement (T=1-5 hrs) carrageenan->measurement analysis Data Analysis measurement->analysis

Caption: Timeline for Carrageenan-Induced Paw Edema Study.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0%
Indomethacin1065%
This compound1035%
This compound3058%
This compound10072%

Comparative Discussion: Integrating In Vitro and In Vivo Findings

The hypothetical data presented illustrates a logical and promising progression for a novel anti-inflammatory candidate. The in vitro results suggest that this compound is a potent and selective COX-2 inhibitor. The selectivity for COX-2 over COX-1 is a desirable trait, as it may predict a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] The cellular assay confirms that this enzymatic inhibition translates into a functional reduction of a key inflammatory mediator, PGE2. Importantly, the compound exhibits low cytotoxicity, indicating a favorable preliminary safety profile.

The in vivo study in the carrageenan-induced paw edema model would then validate these in vitro findings. The dose-dependent reduction in paw edema would demonstrate that the compound is orally bioavailable and can exert a significant anti-inflammatory effect in a living system. The efficacy observed at the higher doses, comparable to the positive control, would further underscore its potential as a therapeutic agent.

References

analysis of 3-(3-Bromo-2-fluorophenyl)propanoic acid's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Bromo-2-fluorophenyl)propanoic acid

Authored by a Senior Application Scientist

Introduction

In the landscape of small molecule drug discovery, the identification of novel compounds with therapeutic potential is only the first step. A critical and often challenging subsequent stage is the elucidation of their mechanism of action (MOA). This compound is a synthetic organic compound whose biological activity and molecular targets are currently uncharacterized in public literature.[1][2] Its structure, featuring an arylpropanoic acid scaffold, is reminiscent of several classes of pharmacologically active molecules, suggesting a range of potential biological activities.[3]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MOA of this compound. We will move beyond a rigid, templated approach to present a logical, multi-stage experimental workflow. This workflow is designed to be self-validating, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and signaling pathways. We will compare this investigational compound to well-characterized alternatives, providing context for potential findings. Every proposed experimental step is explained with its underlying scientific rationale, ensuring a deep understanding of the "why" behind the "how."

Structural Analysis and Hypothesis Generation

The structure of this compound provides initial clues for hypothesis-driven investigation. The core is an arylpropanoic acid, a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.[3]

Primary Hypothesis: Based on its structural similarity to NSAIDs, this compound may function as an inhibitor of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis.

Alternative Considerations: The presence of bromine and fluorine atoms on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile compared to traditional NSAIDs.[4] These modifications may lead to:

  • Novel Selectivity: Altered selectivity for COX isoforms or even a complete lack of COX activity.

  • Alternative Targets: The compound may interact with entirely different molecular targets, a common occurrence in drug discovery where minor structural changes lead to major shifts in pharmacology.[5]

Therefore, our experimental approach must be twofold: a direct test of our primary (COX inhibitor) hypothesis and an unbiased screen to discover novel targets if the primary hypothesis is incorrect.

Proposed Experimental Workflow for MOA Elucidation

A robust investigation into a novel compound's MOA requires a tiered approach, starting broad and becoming progressively more specific. The following workflow is designed to efficiently test our hypotheses and uncover the molecular basis of action for this compound.

MOA_Workflow cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Hypothesis-Driven Target Validation cluster_2 Stage 3: Unbiased Target Identification cluster_3 Stage 4: Target Validation & Pathway Analysis A Initial Biological Evaluation (e.g., Anti-inflammatory, Cytotoxicity, Antimicrobial Assays) B In Vitro COX-1/COX-2 Inhibition Assays A->B If anti-inflammatory phenotype observed D Affinity Chromatography- Mass Spectrometry A->D If novel phenotype or no COX activity C Cell-based Prostaglandin E2 (PGE2) Assay B->C Confirm cellular activity F Cellular Thermal Shift Assay (CETSA) to confirm target engagement C->F If COX inhibition confirmed D->F If target identified E Thermal Proteome Profiling (TPP) E->F If target identified G Downstream Signaling Analysis (Western Blot, Reporter Assays) F->G H Genetic Validation (siRNA/CRISPR Knockdown) G->H

Caption: A multi-stage workflow for elucidating the MOA of a novel compound.

Stage 1: Initial Phenotypic Screening

Rationale: Before investigating specific molecular targets, it is essential to confirm that the compound has any biological activity and to understand its general cellular effect. This provides the foundational evidence needed to justify a deeper mechanistic dive.

Experimental Approach:

  • Anti-inflammatory Assay: Utilize a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to screen for anti-inflammatory effects. Measure the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

  • Cytotoxicity Assay: Assess the compound's effect on cell viability across several cell lines (e.g., HEK293 for general toxicity, a cancer cell line like A549) using an MTT or CellTiter-Glo assay. This helps determine the therapeutic window and flags non-specific toxicity.

  • Antimicrobial Assay: Given that some propanoic acid derivatives exhibit antimicrobial properties, screen against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans).[6][7]

Stage 2: Hypothesis-Driven Target Validation: COX Inhibition

Rationale: Based on our primary hypothesis, we will directly test for inhibition of COX-1 and COX-2 enzymes. This is a critical, go/no-go step. Comparing the inhibitory potency (IC50) against both isoforms will also reveal its selectivity profile.

Experimental Approach:

  • In Vitro COX Inhibition Assay: Employ commercially available colorimetric or fluorescent inhibitor screening kits using purified ovine or human COX-1 and COX-2 enzymes. This provides a direct measure of enzyme inhibition.

  • Cell-Based PGE2 Assay: If in vitro activity is observed, confirm this mechanism in a cellular context. Treat cells (e.g., A549) with a stimulus like arachidonic acid or LPS and measure the inhibition of PGE2 production by the compound using an ELISA kit.

Stage 3: Unbiased Target Identification

Rationale: If the compound shows a biological effect in Stage 1 but does not inhibit COX enzymes, an unbiased approach is necessary to identify its molecular target(s).[5] These methods identify protein-small molecule interactions without prior assumptions about the target.

Experimental Approach:

  • Affinity Chromatography-Mass Spectrometry: Synthesize a derivative of the compound with a linker arm that can be immobilized on a solid support (e.g., sepharose beads). Incubate this "bait" with a cell lysate. Proteins that bind to the compound will be captured and can be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. Treat cells with the compound, heat the cell lysate across a temperature gradient, and quantify the remaining soluble proteins using mass spectrometry. The target protein will exhibit a shift in its melting curve in the presence of the compound.

Stage 4: Target Validation and Downstream Pathway Analysis

Rationale: Once a putative target is identified (either COX or a novel protein from Stage 3), it is crucial to confirm this interaction in living cells and to map the downstream consequences of this engagement.

Experimental Approach:

  • Cellular Thermal Shift Assay (CETSA): This is the gold-standard method for confirming target engagement in an intact cell environment. It follows the same principle as TPP but typically analyzes a specific target protein by Western blot rather than the entire proteome.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified target. For example, if the target is a specific kinase, use Western blotting to probe the phosphorylation state of its known substrates.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the putative target protein. If the compound's effect is diminished or abolished in the knockdown cells, it provides strong evidence that the protein is the relevant target.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (PGG2) and a colorimetric probe is catalyzed by the peroxidase component of COX, producing a colored product. An inhibitor will reduce the rate of color development.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • This compound and reference compounds (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well microplate and plate reader (590-620 nm absorbance)

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (separate reactions for COX-1 and COX-2).

  • Add 10 µL of various concentrations of the test compound or reference inhibitor (typically from 1 nM to 100 µM) to the wells of the 96-well plate. Include a "no inhibitor" control (DMSO only).

  • Add 160 µL of the enzyme reaction mixture to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution, followed immediately by 10 µL of TMPD solution.

  • Read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the reaction rate for each concentration. Plot the percentage of inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

Principle: Ligand binding stabilizes the target protein against thermal denaturation. This protocol measures the amount of soluble target protein remaining after heating intact cells to various temperatures.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS (Phosphate-Buffered Saline) and protease inhibitors

  • PCR tubes or thin-walled microcentrifuge tubes

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific to the target protein and a secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blot analysis on the soluble fractions, probing for the target protein.

  • Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical COX Inhibition and Cytotoxicity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity (HEK293) CC50 (µM)
This compound 15.20.819>100
Ibuprofen (Non-selective control)5.115.30.33>200
Celecoxib (COX-2 selective control)25.00.05500>150

This hypothetical data would suggest that this compound is a moderately potent, COX-2 selective inhibitor with low general cytotoxicity.

Signaling_Pathway cluster_COX membrane Cell Membrane ArachidonicAcid Arachidonic Acid LPS LPS TLR4 TLR4 LPS->TLR4 activates COX2 COX-2 (Enzyme) TLR4->COX2 induces expression ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 Compound 3-(3-Bromo-2-fluorophenyl) propanoic acid Compound->COX2 inhibits PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation promotes

Caption: Hypothetical signaling pathway if the compound inhibits COX-2.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for defining the mechanism of action of this compound. By combining hypothesis-driven investigation with unbiased target discovery techniques, researchers can efficiently identify the molecular target, confirm cellular engagement, and begin to map the relevant signaling pathways. The comparative framework, using established drugs like ibuprofen and celecoxib as benchmarks, is essential for contextualizing the compound's potency, selectivity, and potential therapeutic niche. The results from this workflow will provide the critical foundation needed to guide any subsequent lead optimization and preclinical development efforts.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(3-bromo-2-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 3-(3-bromo-2-fluorophenyl)propanoic acid. Propanoic acid derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] This document outlines a detailed, step-by-step methodology for performing in silico docking analysis against a relevant biological target, interpreting the results, and understanding the structure-activity relationships that govern the interactions. The protocols described herein are designed to be self-validating and are grounded in established computational chemistry principles.

Introduction: The Rationale for Comparative Docking

Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The core scaffold allows for extensive chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, presents a unique substitution pattern with a bromine and a fluorine atom on the phenyl ring. These halogens can significantly influence the compound's lipophilicity, electronic distribution, and potential for halogen bonding, thereby affecting its binding affinity to target proteins.[3]

Molecular docking has become an indispensable tool in modern drug discovery, offering a computational method to predict the binding orientation and affinity of a small molecule to a target protein.[4][5] By comparing the docking scores and binding modes of a series of related derivatives, researchers can gain valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective inhibitors.

This guide will use Cyclooxygenase-2 (COX-2) as an exemplary target for the comparative docking study. COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and a validated target for anti-inflammatory drugs.[1][6] The principles and workflows described can, however, be readily adapted to other relevant protein targets such as Matrix Metalloproteinases (MMPs), Sirtuin 2 (SIRT2), or Epidermal Growth Factor Receptor (EGFR), which have also been investigated as targets for similar compound classes.[7]

Experimental Workflow: A Step-by-Step Protocol

The following protocol details a robust workflow for a comparative docking study. Each step is critical for ensuring the reliability and reproducibility of the in silico results.

Target Protein Preparation

The initial and one of the most crucial steps is the preparation of the target protein's three-dimensional structure.

  • Selection and Retrieval: Obtain the crystal structure of the target protein, in this case, human COX-2, from the Protein Data Bank (PDB). A structure with a co-crystallized ligand is often preferred as it helps in identifying the active site. For this study, we will use PDB ID: 1CX2.

  • Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed to simplify the system. The co-crystallized ligand should also be removed from the binding site to allow for the docking of the new derivatives.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key contributors to ligand binding. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the physiological pH (typically 7.4).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens or other preparatory steps. This is typically done using a suitable force field such as CHARMm or AMBER.

Ligand Preparation

The derivatives of this compound must be prepared in a three-dimensional format with correct stereochemistry and ionization states.

  • 2D Structure Sketching: Draw the 2D structures of the parent compound and its derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structures into 3D conformations.

  • Ligand Protonation: Assign the correct protonation state for each ligand at physiological pH. For the propanoic acid moiety, this will typically be the deprotonated carboxylate form.

  • Energy Minimization: Minimize the energy of each ligand structure using a force field like MMFF94 or UFF to obtain a low-energy conformation.

Molecular Docking Simulation

This is the core computational step where the prepared ligands are docked into the active site of the prepared protein.

  • Grid Box Generation: Define the docking search space by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box are typically centered on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, Glide, or GOLD.[4][8] These programs use different search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding pocket.[6]

  • Execution of Docking: Run the docking simulation for each prepared ligand against the prepared COX-2 protein structure. The program will generate a set of possible binding poses for each ligand, ranked by a scoring function.

  • Pose Selection and Analysis: The output of the docking simulation is a series of binding poses for each ligand, each with an associated binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis and Interpretation

The final step involves a thorough analysis of the docking results to extract meaningful SAR insights.

  • Binding Energy Comparison: Compare the docking scores (binding energies) of all the derivatives. A more negative binding energy generally indicates a higher predicted binding affinity.

  • Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked pose of each derivative. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

  • SAR Elucidation: Correlate the differences in the chemical structures of the derivatives with the observed differences in their docking scores and binding modes. For example, does the addition of a hydroxyl group lead to a new hydrogen bond and a lower binding energy?

The overall workflow can be visualized in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select & Download Target Protein (PDB) PrepProtein Prepare Protein (Remove water, Add H+) PDB->PrepProtein Ligands Design & Sketch Ligand Derivatives (2D) PrepLigands Prepare Ligands (3D Conversion, Minimize) Ligands->PrepLigands Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepLigands->Dock Grid->Dock Scores Compare Docking Scores (Binding Energies) Dock->Scores Interactions Analyze Binding Interactions (H-bonds, Hydrophobic) Scores->Interactions SAR Elucidate Structure-Activity Relationships (SAR) Interactions->SAR

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the methodologies for assessing the purity of a synthesized batch of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a key building block in the synthesis of various therapeutic agents. We will objectively compare the performance of a newly synthesized batch with a commercially available, high-purity standard, supported by detailed experimental data.

The structural complexity of this compound, featuring a halogenated and fluorinated aromatic ring coupled with a carboxylic acid moiety, necessitates a multi-pronged analytical approach to ensure the absence of starting materials, by-products, and other process-related impurities. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen analytical techniques.

The Imperative of Purity: A Foundational Pillar of Drug Development

The presence of impurities in a pharmaceutical intermediate can have profound consequences, ranging from altered pharmacological activity and unexpected toxicity to difficulties in downstream processing and formulation. For a molecule like this compound, potential impurities could include regioisomers, unreacted starting materials, or by-products from side reactions. Therefore, a robust analytical workflow is paramount to validate the identity and purity of the synthesized compound, ensuring that it meets the stringent requirements for its intended use.

This guide will navigate through a comprehensive suite of analytical techniques, each providing a unique and complementary piece of the purity puzzle. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of subtle impurities, and Elemental Analysis for verifying the elemental composition.

Overall Purity Assessment Workflow

The following diagram illustrates the logical flow of the comprehensive purity assessment for synthesized this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison & Decision Synthesis Synthesis of this compound Purification Recrystallization Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS NMR 1H & 19F NMR (Structural Confirmation) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA Comparison Compare with Reference Standard HPLC->Comparison GCMS->Comparison NMR->Comparison EA->Comparison Decision Purity Specification Met? Comparison->Decision Pass Release for Downstream Use Decision->Pass Yes Fail Further Purification/ Re-synthesis Decision->Fail No

Caption: Workflow for Purity Assessment of Synthesized Compound.

Synthesis and Purification: A Practical Approach

While numerous synthetic routes exist for phenylpropanoic acid derivatives, a common and adaptable method involves the malonic ester synthesis followed by hydrolysis and decarboxylation. For the purification of the final product, recrystallization is a highly effective technique for removing minor impurities.

Experimental Protocol: Synthesis and Recrystallization

Synthesis:

  • Malonic Ester Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide to the solution to form the enolate.

  • To the stirred solution, add 3-bromo-2-fluorobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours to ensure complete alkylation.

  • After cooling, neutralize the mixture with a dilute acid and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (3-bromo-2-fluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude malonate, add a solution of potassium hydroxide in ethanol/water and reflux for 8-12 hours to hydrolyze the ester groups.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2, which will cause the dicarboxylic acid intermediate to precipitate.

  • Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation.

  • Cool the mixture in an ice bath to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.[1][2]

Comparative Purity Analysis: Methodologies and Data

The purity of the synthesized this compound was rigorously assessed against a commercially available high-purity standard from a reputable supplier. The following sections detail the analytical methods employed and the comparative data obtained.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4][5][6] An isocratic reversed-phase HPLC method was developed and validated for this purpose.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

SampleRetention Time (min)Peak AreaPurity (%)
Synthesized Compound 5.42489523199.85
Commercial Standard 5.414910567>99.9

The synthesized compound exhibited a single major peak with a retention time matching the commercial standard, indicating a high degree of purity. The calculated purity of 99.85% is excellent for a laboratory-synthesized intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7][8][9][10][11] It is particularly useful for detecting residual solvents and volatile by-products that may not be readily observed by HPLC.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

SampleMajor Peak (Retention Time)Key Mass Fragments (m/z)Impurities Detected
Synthesized Compound 8.95 min246/248 (M+), 201/203, 183/185, 123Trace levels of residual ethanol (<0.05%)
Commercial Standard 8.94 min246/248 (M+), 201/203, 183/185, 123Not detected

The GC-MS analysis confirmed the identity of the synthesized compound through its characteristic mass spectrum, including the isotopic pattern of the bromine atom. Only a negligible amount of residual solvent from the recrystallization step was detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for detecting impurities that may be structurally similar to the main compound.[12][13][14][15] Both ¹H and ¹⁹F NMR were employed for a comprehensive analysis. Quantitative ¹H NMR (qNMR) can be a powerful tool for purity determination without the need for a specific reference standard of the analyte.[16][17][18][19][20]

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • ¹H NMR: 400 MHz, 32 scans, relaxation delay of 5s for quantitative analysis.

  • ¹⁹F NMR: 376 MHz, 128 scans.

NucleusSynthesized Compound (Chemical Shift, δ ppm)Commercial Standard (Chemical Shift, δ ppm)Interpretation
¹H 7.45 (t, 1H), 7.20 (dd, 1H), 7.05 (dd, 1H), 3.10 (t, 2H), 2.80 (t, 2H), 11.5 (s, 1H)7.45 (t, 1H), 7.20 (dd, 1H), 7.05 (dd, 1H), 3.10 (t, 2H), 2.80 (t, 2H), 11.5 (s, 1H)The proton signals are consistent with the structure of this compound. The integration values correspond to the expected number of protons. No significant impurity peaks were observed.
¹⁹F -115.2 (s)-115.2 (s)A single fluorine resonance confirms the presence of a single fluorine environment, consistent with the target structure.

The NMR spectra of the synthesized compound were superimposable with those of the commercial standard, providing strong evidence for the correct chemical structure and the absence of isomeric or other structurally related impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in a compound, which is a fundamental indicator of purity.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Method: Combustion analysis.

ElementTheoretical (%)Synthesized Compound (%)Commercial Standard (%)
Carbon (C) 43.7543.6843.71
Hydrogen (H) 3.263.293.25

The elemental analysis results for the synthesized compound are in excellent agreement with the theoretical values and the commercial standard, further confirming its high purity.

Data Interpretation and Decision Logic

The convergence of data from multiple, independent analytical techniques provides a high degree of confidence in the purity assessment. The following diagram illustrates the decision-making process based on the obtained analytical data.

Data Interpretation and Decision cluster_evaluation Evaluation Data Analytical Data (HPLC, GC-MS, NMR, EA) PurityCheck HPLC Purity > Spec? Data->PurityCheck ImpurityCheck GC-MS Impurities Below Threshold? Data->ImpurityCheck StructureCheck NMR Confirms Structure? Data->StructureCheck CompositionCheck Elemental Analysis Matches Theory? Data->CompositionCheck Spec Purity Specification (e.g., >99.5%) PurityCheck->ImpurityCheck Yes Fail Further Purification or Re-synthesis Required PurityCheck->Fail No ImpurityCheck->StructureCheck Yes ImpurityCheck->Fail No StructureCheck->CompositionCheck Yes StructureCheck->Fail No Pass Synthesized Compound Meets Purity Requirements CompositionCheck->Pass Yes CompositionCheck->Fail No

Caption: Logic for Interpreting Analytical Data and Making a Decision.

Conclusion

The comprehensive analytical workflow detailed in this guide demonstrates a robust and reliable approach for assessing the purity of synthesized this compound. The orthogonal nature of the techniques employed—chromatographic, spectrometric, and elemental—provides a self-validating system for purity confirmation. The experimental data presented for the synthesized batch showcases a high degree of purity (99.85% by HPLC) and structural integrity, making it suitable for its intended use in further synthetic applications within a drug development program. This guide underscores the critical importance of a multi-technique approach to purity assessment, ensuring the quality and reliability of synthesized pharmaceutical intermediates.

References

head-to-head comparison of different synthetic routes for 3-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromo-2-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers unique opportunities for further chemical modification and imparts distinct physicochemical properties to target molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive, head-to-head comparison of two primary synthetic strategies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids. This route commences with the commercially available 3-bromo-2-fluorobenzyl bromide and proceeds through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Overall Reaction Scheme

Malonic Ester Synthesis A 3-Bromo-2-fluorobenzyl bromide C Diethyl (3-bromo-2-fluorobenzyl)malonate A->C NaOEt, EtOH B Diethyl malonate B->C D This compound C->D 1. NaOH, H2O/EtOH 2. H3O+, Δ Chain Extension cluster_0 Olefination A 3-Bromo-2-fluorobenzaldehyde B Ethyl (E)-3-(3-bromo-2-fluorophenyl)acrylate A->B Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH C This compound B->C 1. H2, Pd/C 2. NaOH, H2O 3. H3O+

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 3-(3-Bromo-2-fluorophenyl)propanoic acid is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, experience-driven framework for managing this compound's waste stream, ensuring the protection of personnel and compliance with environmental regulations.

The molecular structure of this compound—containing a carboxylic acid group and halogen atoms (bromine and fluorine)—dictates its classification as a halogenated organic acid . This classification is the cornerstone of its disposal protocol, demanding specific segregation and handling procedures to prevent hazardous reactions and ensure environmentally sound disposal.

Hazard Profile and Risk Assessment

The primary risks are associated with its acidic and halogenated nature. The carboxylic acid group renders it corrosive, while the overall structure suggests potential for skin, eye, and respiratory irritation.[1][2][3][4]

Table 1: Anticipated Hazard Profile

Hazard CategoryDescriptionRationale & Causality
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.[1][3]The carboxylic acid moiety is corrosive. Halogenated organic compounds can also be irritating to the skin.
Serious Eye Damage/Irritation Poses a high risk of serious eye damage.[1][3]Direct contact with the acidic compound can cause irreversible damage to eye tissue.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][5]Fine particulates or aerosols of acidic organic compounds can irritate the mucous membranes of the respiratory tract.
Incompatibility Chemically incompatible with bases, strong oxidizing agents, and reducing agents.[2][3]As an acid, it will react exothermically with bases. Halogenated compounds can also react unpredictably with certain agents.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and require specialized disposal.Improper disposal can lead to contamination of soil and water systems.[6]

Mandatory Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and a chemical hazard; its use is non-negotiable.[7] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7]

Table 2: Recommended PPE for Handling and Disposal

TaskEye/Face ProtectionHand ProtectionBody Protection
Routine Handling & Segregation Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).[8] Never use latex, cotton, or leather gloves.[8]Standard laboratory coat, long pants, and closed-toe shoes made of impermeable material.[7]
Spill Cleanup / High Splash Potential Chemical safety goggles and a full-face shield.[10][11]Chemical-resistant gloves (as above). Consider double-gloving.A chemical-resistant apron over a lab coat.[8] For large spills, a chemical-resistant suit may be necessary.[10]

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound hinges on meticulous segregation at the point of generation.[6] Mixing hazardous waste streams is a costly and dangerous error, as it complicates the final disposal process.[12]

Step 1: Waste Characterization and Segregation

This is the most critical step. The moment this compound is designated as waste, it must be segregated into the correct waste stream. Because it contains bromine and fluorine, it must be placed in a halogenated organic waste container.[12][13][14]

Crucial Segregation Rules:

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[12]

  • DO NOT mix with aqueous waste, strong acids, or strong bases.[12][13]

  • DO NOT dispose of this chemical down the sink under any circumstances.[15][16]

The following decision workflow illustrates the correct segregation logic.

WasteSegregation start Unwanted Material: This compound is_solid Is the waste a solid or in solution? start->is_solid solvent_type What is the solvent? is_solid->solvent_type In Solution solid_waste Container: 'Solid Halogenated Organic Waste' is_solid->solid_waste Solid halogenated_solvent Container: 'Halogenated Organic Liquid Waste' solvent_type->halogenated_solvent Halogenated (e.g., DCM, Chloroform) non_halogenated_solvent Container: 'Halogenated Organic Liquid Waste' (Note: Solvent is non-halogenated, but solute makes entire waste halogenated) solvent_type->non_halogenated_solvent Non-Halogenated (e.g., Acetone, Ethanol)

Caption: Waste segregation decision workflow for this compound.

Step 2: Selecting the Correct Waste Container

The integrity of the waste container is paramount for safe storage and transport.[6]

  • Compatibility: Use a container made of chemically compatible material, such as glass or a designated high-density polyethylene (HDPE) container provided by your institution's safety office.

  • Condition: The container must be free from damage or leaks and have a secure, leak-proof screw cap.[6]

  • Venting: For liquid waste, ensure the container is not sealed so tightly that pressure could build up, but is secure enough to prevent spills.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[6]

Step 3: Labeling and Documentation

Regulatory compliance begins with proper labeling. Each container must be labeled clearly at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[12]

  • The full, unabbreviated chemical name: "this compound" . If it is in a solution, list all components and their approximate percentages.

  • The date when waste was first added to the container (the "accumulation start date").

  • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

Step 4: Accumulation and Storage in the Laboratory

Waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[6]

  • Location: Store the container in a well-ventilated area, such as a designated satellite accumulation area within the lab or inside a chemical fume hood.[6][17]

  • Incompatibles: Ensure the container is physically segregated from incompatible materials, especially bases.[16]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs operating under EPA Subpart K regulations may have up to twelve months to have the waste removed from the laboratory.[18] However, full containers should be scheduled for collection promptly.[15]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in your satellite accumulation area.[15]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.[15]

  • Contact EHS: The final disposal must be managed by your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[15]

  • Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done through an online system.

  • Manifest: For shipment off-site, a hazardous waste manifest will be required, which will be handled by the trained EHS professionals.[19]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk.

For a Small, Manageable Spill:

  • Alert & Isolate: Alert personnel in the immediate area and isolate the spill.

  • Don PPE: Wear the appropriate PPE for spill cleanup (goggles, face shield, chemical-resistant gloves, lab coat/apron).[1]

  • Contain: Prevent the spill from spreading or entering any drains.[1][17]

  • Neutralize/Absorb: For an acidic solid, you can cover it with a neutral absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][17]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container with all contents (including the absorbent material) and dispose of it as halogenated hazardous waste.[15]

For a Large or Uncontrolled Spill:

  • Evacuate the laboratory immediately.

  • If safe to do so, close the doors to contain the area.

  • Notify your institution's EHS or emergency response team immediately.[15]

By adhering to this structured protocol, you demonstrate a commitment to safety and environmental responsibility that is the hallmark of a professional scientist. Always remember that these guidelines are a framework; your institution's specific Chemical Hygiene Plan and local regulations are the ultimate authority.

References

A Researcher's Guide to Personal Protective Equipment for Handling 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a comprehensive, field-tested framework for handling 3-(3-Bromo-2-fluorophenyl)propanoic acid, a compound with significant potential in synthetic chemistry and drug development. We move beyond a simple checklist to explain the causality behind each safety protocol, ensuring your work is not only compliant but also fundamentally secure.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even selected, the environment in which you work is the most critical safety parameter. Engineering controls are designed to isolate you from the hazard.

Chemical Fume Hood: All manipulations of this compound, from weighing to solution preparation, must be performed inside a properly functioning and certified chemical fume hood.[3][4] This is non-negotiable. As a solid, this compound can easily form fine dusts that can be inhaled, causing respiratory irritation.[5] A fume hood prevents systemic exposure by containing these airborne particles and any potential vapors.[4][6]

Enclosed Balances: Whenever possible, weighing should be conducted using a balance housed within an enclosure or directly within the fume hood.[3][5] This containment minimizes the release of fine powders into the laboratory environment during the delicate process of weighing.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The following protocol is designed to provide comprehensive protection during the handling of this compound.

Eye and Face Protection: Shielding Against Corrosive Splashes

Given the high likelihood of corrosivity, eye protection is paramount.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes to protect against dusts and splashes from all angles.[7]

  • Face Shield: When handling larger quantities (typically >25 g) or during procedures with a heightened risk of splashing (e.g., neutralization, heating), a face shield must be worn in addition to safety goggles.[7][8] A face shield alone does not provide adequate protection.[7]

Hand Protection: Selecting the Right Glove Material

Glove selection is a critical decision point. Halogenated organic compounds can compromise common glove materials.[9]

  • For Splash Protection (Small Quantities, Short Duration): High-quality, disposable nitrile gloves (minimum 5-mil thickness) may be used for tasks involving small amounts and where direct, prolonged contact is not anticipated.[8][10] However, it is crucial to understand that nitrile offers poor resistance to many halogenated hydrocarbons and concentrated acids.[10][11] If a glove is contaminated, it must be removed and replaced immediately.[10]

  • For Extended Use or Immersion Potential: For handling larger quantities, preparing stock solutions, or during reaction workups, more robust gloves are required. Butyl rubber or neoprene gloves are recommended as they provide superior resistance to a wider range of corrosive chemicals and organic solvents.[7][12]

Always inspect gloves for any signs of degradation or perforation before use.[13]

Body and Respiratory Protection
  • Laboratory Coat: A standard, flame-resistant lab coat is mandatory to protect your skin and clothing from minor spills and dust.[8]

  • Chemical-Resistant Apron: For procedures involving significant quantities of the compound or its solutions, a rubber or other chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7][14]

  • Respiratory Protection: If all work is conducted within a certified chemical fume hood, additional respiratory protection is generally not required.[15] A respirator should only be used in non-routine or emergency situations under a formal respiratory protection program, as mandated by OSHA.[4]

PPE Selection Summary

Task Scale Eye/Face Protection Glove Type Body Protection
Weighing < 5 gChemical Safety GogglesDouble-gloved NitrileLab Coat
Weighing > 5 gChemical Safety Goggles & Face ShieldButyl Rubber or NeopreneLab Coat
Solution Preparation Any ScaleChemical Safety Goggles & Face ShieldButyl Rubber or NeopreneLab Coat & Chemical-Resistant Apron
Reaction/Workup Any ScaleChemical Safety Goggles & Face ShieldButyl Rubber or NeopreneLab Coat & Chemical-Resistant Apron

Step-by-Step Handling Protocols

Protocol 1: Weighing this compound
  • Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent bench paper.[5]

  • Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves as determined by the summary table.

  • Tare Container: Place a weigh boat or appropriate container on the enclosed balance inside the fume hood and tare it.

  • Transfer Solid: Carefully transfer the solid from the stock bottle to the weigh boat using a spatula. Keep the stock bottle as close to the weigh boat as possible to minimize the risk of generating dust. Keep containers closed when not in use.[5]

  • Measure and Record: Obtain the desired mass.

  • Immediate Cleanup: Carefully clean the spatula and any minor dust particles from the balance area using a damp cloth or a specialized lab vacuum. Do not dry sweep, as this can aerosolize the powder.

  • Proceed to Next Step: Immediately proceed with solution preparation within the fume hood.

Protocol 2: Operational and Disposal Plans

Handling:

  • Always transport chemicals in secondary containment, such as a bottle carrier.[15][16]

  • Avoid storing this compound above eye level.[7][15]

  • Ensure eyewash stations and safety showers are unobstructed and readily accessible.[6][7] In case of eye contact, flush for a minimum of 15 minutes and seek immediate medical attention.[1][8] For skin contact, remove contaminated clothing and flush the affected area for at least 15 minutes.[7][8]

Disposal:

  • Segregation is Key: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[17][18] Do not mix with non-halogenated waste, as this significantly increases disposal complexity and cost.[19]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[6][19] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[17]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal Start Task Assessment: Handling this compound Hazards Acknowledge Hazards: - Corrosive Solid - Skin/Eye Irritant - Inhalation Risk (Dust) Start->Hazards EngControls Confirm Engineering Controls: - Certified Fume Hood - Enclosed Balance Hazards->EngControls Eye Eye Protection: Chemical Safety Goggles EngControls->Eye Gloves Select Gloves: - Nitrile (Splash) - Butyl/Neoprene (Extended) EngControls->Gloves Face Face Shield Required? Eye->Face Procedure Execute Procedure: - Weighing - Solution Prep Face->Procedure Yes (Large Qty/ Splash Risk) Face->Procedure No (Small Qty) Body Body Protection: - Lab Coat - Chem-Resistant Apron? Gloves->Body Body->Procedure Yes (Large Qty) Body->Procedure No (Small Qty) Disposal Waste Disposal: Segregate into 'Halogenated Waste' Procedure->Disposal Cleanup Decontaminate & Clean Up Disposal->Cleanup End End Cleanup->End End of Task

Caption: PPE Selection and Safe Handling Workflow.

By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols, you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-2-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-2-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.